molecular formula C14H24N2 B021414 1-(1-Adamantyl)piperazine CAS No. 19984-46-4

1-(1-Adamantyl)piperazine

Cat. No.: B021414
CAS No.: 19984-46-4
M. Wt: 220.35 g/mol
InChI Key: DXYGTOJPNHDXRM-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)piperazine (CAS 19984-46-4) is a high-purity organic compound of significant interest in pharmacological and medicinal chemistry research. This cyclic amine, with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35, features a unique adamantane moiety that confers high lipophilicity, which can positively modulate the biological availability and therapeutic index of experimental molecules. Key Research Applications & Value: Neuroscience Research: This compound is noted for its interaction with key neurological targets. It engages with the serotonin transporter (SERT) responsible for serotonin uptake and the dopamine transporter (DAT) involved in dopamine reuptake, positioning it as a valuable tool for studying monoamine neurotransmission. Furthermore, it demonstrates interaction with the GABA-A receptor, suggesting potential applications in research on anxiety, sedation, and neuronal excitability. Medicinal Chemistry & Drug Discovery: The adamantyl group is a privileged structure in drug design. Incorporating it into molecules is a established strategy to enhance lipophilicity and improve drug-like properties. Adamantane derivatives are explored across a wide spectrum of therapeutic areas, including as antiviral, antimicrobial, and anticancer agents. Recent studies highlight that structural analogues, specifically 1-(2-aryl-2-adamantyl)piperazine derivatives, exhibit promising in vitro anticancer activity with selective efficacy against melanoma cell lines, implicating the induction of apoptosis and autophagy in their mechanism of action. Chemical Synthesis: This compound serves as a versatile synthetic intermediate. It can be used to create more complex molecules, such as N-(1-adamantyl)carbothioamides and N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides, which have been synthesized and evaluated for antimicrobial and hypoglycemic activities. Handling & Safety: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)piperazine
Source PubChem
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InChI

InChI=1S/C14H24N2/c1-3-16(4-2-15-1)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYGTOJPNHDXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
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DSSTOX Substance ID

DTXSID10173779
Record name Piperazine, 1-(1-adamantyl)-
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Molecular Weight

220.35 g/mol
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CAS No.

19984-46-4
Record name 1-(1-Adamantyl)piperazine
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Record name Piperazine, 1-(1-adamantyl)-
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Record name Piperazine, 1-(1-adamantyl)-
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Foundational & Exploratory

synthesis and characterization of 1-(1-Adamantyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1-Adamantyl)piperazine

Authored by a Senior Application Scientist

Foreword: The Strategic Union of Adamantane and Piperazine in Modern Drug Discovery

In the landscape of medicinal chemistry, the deliberate combination of specific pharmacophores is a cornerstone of rational drug design. This guide focuses on 1-(1-Adamantyl)piperazine, a compound that exemplifies the powerful synergy between two privileged structural motifs: the adamantane cage and the piperazine ring.

The adamantane moiety, a rigid, three-dimensional diamondoid hydrocarbon, is far more than a simple bulky substituent. Its exceptional metabolic stability and lipophilicity are frequently exploited to enhance the pharmacokinetic profiles of drug candidates.[1][2] The adamantane cage can shield adjacent functional groups from enzymatic degradation, potentially increasing a drug's half-life and improving its ability to cross lipid membranes like the blood-brain barrier.[1][3] This has led to its incorporation in a range of approved drugs for indications as diverse as viral infections, diabetes, and neurodegenerative diseases.[4]

Parallel to this, the piperazine ring is a ubiquitous feature in centrally active pharmaceuticals.[5] As a versatile heterocyclic scaffold, it is a key component in drugs developed for antipsychotic, antidepressant, and anxiolytic applications.[5][6] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties.[7]

The synthesis of 1-(1-Adamantyl)piperazine, therefore, represents a targeted effort to create a scaffold that marries the pharmacokinetic advantages of adamantane with the pharmacodynamic potential of piperazine. This guide provides a detailed exploration of its synthesis, characterization, and the scientific rationale underpinning these methodologies, tailored for researchers and drug development professionals.

Part 1: Synthesis Methodologies

The synthesis of 1-(1-Adamantyl)piperazine is primarily achieved through the formation of a carbon-nitrogen bond between the adamantane bridgehead carbon and one of the piperazine nitrogens. The choice of synthetic route depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. We will explore the two most logical and field-proven approaches: direct nucleophilic substitution and reductive amination.

Method A: Direct Nucleophilic Substitution via Alkylation

This is the most straightforward approach, relying on the nucleophilicity of the piperazine amine to displace a leaving group on the adamantyl core. The reaction of 1-bromoadamantane with piperazine is the classic example.

Causality and Experimental Choices:

  • Excess Piperazine: A critical parameter is the use of a significant molar excess of piperazine. This serves a dual purpose. Firstly, it acts as both the nucleophile and the base to quench the HBr byproduct, driving the reaction to completion. Secondly, and more importantly, it statistically disfavors the dialkylation of piperazine, where a second adamantyl group attaches to the other nitrogen, which would lead to a difficult-to-separate byproduct.

  • Solvent: A polar, non-reactive solvent capable of dissolving the reagents and facilitating the SN1-like reaction at the tertiary adamantyl carbon is required. Pyridine is an effective choice as it can also act as a base, though other high-boiling point solvents like DMF or NMP can also be used.[8]

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. Refluxing conditions ensure a consistent and sufficiently high reaction temperature to achieve a reasonable reaction rate.[8]

Experimental Protocol: Alkylation of Piperazine
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperazine (4.0 equivalents) and pyridine (or a suitable solvent, ~5-10 mL per gram of 1-bromoadamantane).

  • Addition of Adamantyl Halide: While stirring, add 1-bromoadamantane (1.0 equivalent) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of 1-bromoadamantane.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to deprotonate any piperazine salts and dissolve the excess piperazine. d. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the mono-substituted product from any unreacted starting material and dialkylated byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 1-Bromoadamantane p1 Pyridine (Solvent/Base) Reflux, 12-24h r1->p1 r2 Piperazine (Excess) r2->p1 prod 1-(1-Adamantyl)piperazine p1->prod byprod Piperazine HBr Salt p1->byprod

Method B: Reductive Amination

An alternative and often milder route is the reductive amination of 1-adamantanone with piperazine. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] It is mild enough that it will not reduce the starting ketone but is reactive enough to reduce the iminium ion intermediate as it forms. This selectivity is crucial for the success of the one-pot reaction. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[10][11]

  • Solvent: A non-protic solvent that does not react with the reducing agent is required. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[9]

  • Stoichiometry: Using a slight excess of piperazine can help drive the initial condensation step, but a large excess is not typically required as dialkylation is not a concern in this pathway.

Experimental Protocol: Reductive Amination
  • Reagent Setup: To a solution of 1-adamantanone (1.0 equivalent) in dichloromethane (DCM), add piperazine (1.2 equivalents).

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the ketone.

  • Work-up: a. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Separate the organic layer, and extract the aqueous layer twice more with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 1-Adamantanone p1 1. Intermediate Formation (DCM, RT) r1->p1 r2 Piperazine r2->p1 p2 2. In-situ Reduction (NaBH(OAc)₃) p1->p2 prod 1-(1-Adamantyl)piperazine p2->prod

Part 2: Structural Characterization and Validation

Confirming the identity and purity of the synthesized 1-(1-Adamantyl)piperazine is a multi-step process. Each analytical technique provides a unique piece of the structural puzzle, and together they form a self-validating system. The compound typically appears as a white to off-white crystalline solid.[12]

Summary of Expected Analytical Data
TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)~2.9 ppm (t, 4H, -CH₂-NH), ~2.5 ppm (t, 4H, -CH₂-N-Ad), ~2.0 ppm (br s, 3H, Ad-γ-CH), ~1.7 ppm (br s, 6H, Ad-δ-CH₂), ~1.6 ppm (br s, 6H, Ad-β-CH₂)
¹³C NMR Chemical Shift (δ)~52 ppm (Pip C-N-Ad), ~46 ppm (Pip C-NH), ~45 ppm (Ad C-β), ~37 ppm (Ad C-δ), ~30 ppm (Ad C-γ), Adamantyl quaternary C signal
IR Spec. Wavenumber (cm⁻¹)3300-3250 (N-H stretch, secondary amine), 2950-2800 (Adamantyl C-H stretch), 1350-1250 (C-N stretch)
Mass Spec. m/z[M+H]⁺: 221.2018 (Calculated for C₁₄H₂₅N₂⁺). Key Fragment: 135.1174 (Adamantyl cation, [C₁₀H₁₅]⁺)
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The high symmetry of the adamantyl group simplifies the spectrum significantly.

  • ¹H NMR: The proton spectrum will show three distinct, broad singlets for the adamantyl protons due to their rigid, caged structure. The piperazine protons, however, will appear as two triplets, corresponding to the four protons adjacent to the adamantyl-substituted nitrogen and the four protons adjacent to the N-H group. The integral ratios (3H:6H:6H for adamantyl and 4H:4H for piperazine) are key to confirming the structure.

  • ¹³C NMR: The carbon spectrum will show the characteristic signals for the adamantyl cage carbons. Due to symmetry, only four signals are expected: one for the bridgehead carbons attached to nitrogen, one for the other three bridgehead carbons (CH), one for the six methylene carbons adjacent to the bridgehead (CH₂), and one for the three methylene carbons further away. The two distinct methylene carbons of the piperazine ring will also be visible. Dynamic NMR studies on related adamantyl-piperidine structures show that the chair conformation is typically the most stable.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • A crucial peak to identify is the N-H stretching vibration of the secondary amine on the piperazine ring, which typically appears as a moderate peak in the 3300-3250 cm⁻¹ region.[14]

  • Strong, sharp peaks between 2950 and 2800 cm⁻¹ are characteristic of the C-H stretching of the sp³-hybridized carbons in the adamantane cage.

  • The C-N stretching vibration will be visible in the fingerprint region, typically around 1350-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides vital information through fragmentation patterns.

  • Molecular Ion: Using electrospray ionization (ESI) in positive mode, the base peak will correspond to the protonated molecule [M+H]⁺.

  • Fragmentation: The most significant and diagnostic fragmentation pathway is the cleavage of the C-N bond, resulting in the highly stable adamantyl cation at m/z = 135. This fragment is often the base peak in electron ionization (EI) mass spectra and a major fragment in tandem MS (MS/MS) experiments, serving as a definitive indicator of the adamantyl substructure.[15][16]

Part 3: Properties, Applications, and Safety

Physicochemical Properties and Pharmacological Potential

The incorporation of the adamantyl group imparts significant lipophilicity to the piperazine scaffold.[12] This property is a critical determinant of a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, often enhancing its ability to penetrate biological membranes.[3]

This structural combination has been explored for various therapeutic applications:

  • Central Nervous System (CNS) Activity: Given that many piperazine derivatives modulate neurotransmitter systems, 1-(1-Adamantyl)piperazine and its analogues are of interest for their potential effects on the CNS.[5][12] The lipophilicity imparted by the adamantane group could facilitate passage through the blood-brain barrier.

  • Anticancer Research: Adamantane-containing compounds, including derivatives of 1-(1-adamantyl)piperazine, have been investigated for their cytotoxic and anti-proliferative properties against various human cancer cell lines, with some showing selective efficacy against melanoma.[17][18]

Safety and Handling

As with all laboratory chemicals, 1-(1-Adamantyl)piperazine should be handled with appropriate care.

  • Hazards: It is classified as an irritant.[19]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

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  • Spectroscopy Online. Investigating Phase Transitions in 1-Adamantylamine and 1-Adamantanol. [Link]

  • ResearchGate. Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. [Link]

  • ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • ChemWhat. 1-(1-ADAMANTYL)PIPERAZINE CAS#: 19984-46-4. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Reddit. Reductive amination of piperazine. [Link]

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  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • PubMed. The effect of neighboring 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. Dynamic NMR spectroscopy and molecular mechanics calculations. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. Adamantane - A Lead Structure for Drugs in Clinical Practice. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

  • NCBI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link]

  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • ResearchGate. IR spectra of genistein (a), piperazine (b) and the cocrystal of.... [Link]

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The Dawn of a Scaffold: Early Explorations of Adamantylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Genesis of a Privileged Structure

In the landscape of medicinal chemistry, the journey from a novel chemical entity to a potential therapeutic agent is one of meticulous synthesis, rigorous biological evaluation, and insightful structure-activity relationship (SAR) studies. This guide delves into the nascent stages of research on adamantylpiperazine compounds, a class of molecules that marries the unique properties of the bulky, lipophilic adamantane cage with the versatile piperazine ring. The foundational work on these compounds laid the groundwork for understanding their potential across a spectrum of therapeutic areas, from antiviral and anticancer agents to modulators of the central nervous system. This document serves as a technical primer, navigating the early synthetic routes, initial pharmacological characterizations, and the fundamental principles that guided the exploration of this intriguing chemical scaffold.

Section 1: The Adamantylpiperazine Core: A Synthesis of Opportunity

The adamantane moiety, a rigid, tricyclic hydrocarbon, has long captured the attention of medicinal chemists for its ability to impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in numerous biologically active compounds, offering sites for substitution to modulate pharmacological activity and physicochemical properties.[2][3] The combination of these two pharmacophores into the adamantylpiperazine scaffold presented a compelling strategy for the development of novel therapeutic agents.

Early Synthetic Strategies: Forging the Adamantyl-Piperazine Bond

Initial synthetic approaches to adamantylpiperazines were rooted in established methods for N-alkylation of piperazines. A common and straightforward method involved the reaction of a halogenated adamantane derivative, typically 1-bromoadamantane, with piperazine.

Experimental Protocol: Synthesis of 1-(1-Adamantyl)piperazine

  • Objective: To synthesize the parent 1-(1-adamantyl)piperazine scaffold.

  • Materials:

    • 1-Bromoadamantane

    • Piperazine (large excess)

    • Toluene (solvent)

    • Sodium carbonate (base)

    • Diatomaceous earth

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

  • Procedure:

    • A mixture of 1-bromoadamantane, a large excess of piperazine (to minimize dialkylation), and sodium carbonate in toluene is prepared.

    • The reaction mixture is heated under reflux for an extended period (e.g., 24-48 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude residue is purified by column chromatography on silica gel using a suitable solvent system, such as a gradient of methanol in dichloromethane, to afford the pure 1-(1-adamantyl)piperazine.

  • Validation: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

This early methodology, while effective, often required a large excess of piperazine to favor the mono-substituted product and minimize the formation of the N,N'-di(1-adamantyl)piperazine byproduct. The lipophilic nature of the adamantyl group also presented challenges in purification.

Section 2: Early Pharmacological Investigations: Unveiling Therapeutic Potential

The initial impetus for exploring adamantylpiperazine compounds was largely driven by the known biological activities of their constituent parts. Adamantane derivatives, most notably amantadine, were recognized for their antiviral properties, particularly against influenza A virus.[4] Piperazine itself has a long history of use as an anthelmintic agent.[3][5] This convergence of biological relevance spurred the investigation of adamantylpiperazines in various therapeutic contexts.

Antiviral Activity: The Legacy of Amantadine

Given the established antiviral activity of amantadine, early studies on adamantylpiperazines logically explored their potential as anti-influenza agents. The primary assay used to evaluate in vitro antiviral efficacy during this period was the plaque reduction assay.

Experimental Protocol: Influenza Virus Plaque Reduction Assay (circa 1970s)

  • Objective: To determine the concentration of an adamantylpiperazine compound required to inhibit the formation of viral plaques by 50% (IC50).

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Influenza A virus stock

    • Eagle's Minimum Essential Medium (MEM)

    • Fetal bovine serum (FBS)

    • Trypsin (for viral activation)

    • Agarose or Avicel overlay

    • Crystal violet staining solution

    • Adamantylpiperazine test compounds

  • Procedure:

    • MDCK cells are seeded in 6-well plates and grown to form a confluent monolayer.

    • The cell monolayers are washed with serum-free MEM.

    • Serial dilutions of the adamantylpiperazine compound are prepared in infection medium (serum-free MEM containing trypsin).

    • A standardized amount of influenza A virus is added to each well, along with the different concentrations of the test compound.

    • After an adsorption period (e.g., 1 hour at 37°C), the virus-drug inoculum is removed.

    • The cell monolayers are overlaid with a semi-solid medium (e.g., MEM containing agarose or Avicel and the corresponding drug concentration) to restrict viral spread to adjacent cells.

    • The plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

    • The cells are fixed (e.g., with formalin) and stained with crystal violet. The overlay is carefully removed before staining.

    • Viral plaques appear as clear zones against a background of stained, viable cells. The number of plaques in each well is counted.

    • The IC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

  • Validation: A known antiviral agent, such as amantadine, is used as a positive control to validate the assay's performance. A vehicle control (no drug) is also included to establish the baseline number of plaques. A modified version of this assay uses a double agar overlay with trypsin included in the second layer, added 24 hours after infection, to more accurately determine the infectivity titer of influenza viruses.[6]

Early studies on adamantane derivatives, such as 1′-methyl spiro (adamantane-2,3′-pyrrolidine) maleate, demonstrated activity against a range of influenza A viruses, although the efficacy varied between different strains.[7][8] These findings provided a strong rationale for the continued investigation of adamantane-containing compounds, including adamantylpiperazines, as potential antiviral agents.

Central Nervous System Activity: Exploring the Dopaminergic Connection

The piperazine moiety is a well-known pharmacophore in a multitude of centrally acting agents, particularly those targeting dopamine receptors.[9] This led early researchers to investigate the potential of adamantylpiperazines to modulate dopaminergic neurotransmission. The primary method for assessing this activity in the early days of receptor pharmacology was the radioligand binding assay.

Experimental Protocol: Dopamine Receptor Binding Assay (Historical Perspective)

  • Objective: To determine the affinity of adamantylpiperazine compounds for dopamine receptors.

  • Materials:

    • Rat striatal tissue (a brain region rich in dopamine receptors)

    • Radiolabeled dopamine receptor ligand (e.g., [³H]spiperone or [³H]haloperidol for D2-like receptors)

    • Buffer solutions (e.g., Tris-HCl)

    • Glass fiber filters

    • Scintillation cocktail and counter

    • Adamantylpiperazine test compounds

  • Procedure:

    • Rat striatal tissue is homogenized in a cold buffer solution.

    • The homogenate is centrifuged to obtain a crude membrane preparation containing the dopamine receptors.

    • The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled adamantylpiperazine compound.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

    • The concentration of the adamantylpiperazine compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the compound for the dopamine receptor.

  • Validation: Known dopamine receptor antagonists (e.g., haloperidol) and agonists (e.g., dopamine) are used as standards to validate the assay. Non-specific binding is determined in the presence of a high concentration of an unlabeled dopamine receptor ligand. Early methods for measuring dopamine itself involved tissue extraction, chromatographic separation, and fluorimetric measurement, which were laborious and less sensitive than later HPLC-based methods.[10]

The mapping of dopaminergic pathways in the brain in the 1960s provided the anatomical basis for understanding the sites of action of such compounds.[11] The subsequent cloning of dopamine receptor subtypes, starting in the late 1980s, allowed for more refined binding and functional assays.[12]

Section 3: Early Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Even in the early stages of research, understanding the relationship between the chemical structure of adamantylpiperazine derivatives and their biological activity was a key objective.

The Adamantyl Group: A Lipophilic Anchor

The adamantyl group was primarily considered a lipophilic anchor, enhancing the compound's ability to cross cell membranes, including the blood-brain barrier.[13] Its rigid and bulky nature also influences the overall conformation of the molecule, which can affect its interaction with biological targets.

The Piperazine Ring: A Gateway to Diversity

The piperazine ring offered two nitrogen atoms for substitution, providing a straightforward way to modulate the compound's properties.

  • N1-Substitution: The adamantyl group is typically attached to one of the piperazine nitrogens (N1).

  • N4-Substitution: The second nitrogen (N4) provided a key point for introducing a wide variety of substituents to explore SAR. Early studies would have likely involved the synthesis of simple N4-alkyl or N4-aryl derivatives to probe the steric and electronic requirements for activity. More recent studies on 1-(2-aryl-2-adamantyl)piperazine derivatives have shown that substitutions on the aryl ring and the piperazine NH can significantly impact antiproliferative activity.[14][15]

The general synthetic approach to N4-substituted adamantylpiperazines would involve the initial synthesis of 1-(1-adamantyl)piperazine, followed by a second alkylation or acylation step at the N4 position.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Biological Evaluation 1-Bromoadamantane 1-Bromoadamantane 1-(1-Adamantyl)piperazine 1-(1-Adamantyl)piperazine 1-Bromoadamantane->1-(1-Adamantyl)piperazine Alkylation Piperazine Piperazine Piperazine->1-(1-Adamantyl)piperazine N4-Substituted Adamantylpiperazine N4-Substituted Adamantylpiperazine 1-(1-Adamantyl)piperazine->N4-Substituted Adamantylpiperazine Alkylation/Acylation R-X Alkyl/Aryl Halide R-X->N4-Substituted Adamantylpiperazine Antiviral Screening Antiviral Screening N4-Substituted Adamantylpiperazine->Antiviral Screening CNS Receptor Binding CNS Receptor Binding N4-Substituted Adamantylpiperazine->CNS Receptor Binding Anticancer Assays Anticancer Assays N4-Substituted Adamantylpiperazine->Anticancer Assays

Sources

Technical Monograph: 1-(1-Adamantyl)piperazine (CAS 19984-46-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 19984-46-4, structured as a strategic resource for drug development professionals.

Strategic Reagent Profile for CNS & Antiviral Discovery

Chemical Identity & Structural Analysis

1-(1-Adamantyl)piperazine (AP) acts as a "privileged scaffold" in medicinal chemistry, combining the lipophilic, space-filling properties of the adamantane cage with the hydrophilic, chemically versatile piperazine ring. This dual nature makes it a critical building block for agents targeting G-protein coupled receptors (GPCRs) and viral ion channels.

PropertySpecification
CAS Number 19984-46-4
IUPAC Name 1-(Adamantan-1-yl)piperazine
Molecular Formula C₁₄H₂₄N₂
Molecular Weight 220.36 g/mol
Appearance White to off-white crystalline solid
Melting Point 83–85 °C (Sublimes)
pKa (Predicted) ~9.37 (Secondary amine), ~4.5 (Tertiary amine)
LogP ~2.12 (High lipophilicity for CNS penetration)
Solubility Soluble in DCM, DMSO, MeOH; Low solubility in water (Free Base)
Structural Significance

The molecule consists of a rigid, lipophilic tricyclo[3.3.1.1^{3,7}]decane (adamantane) cage attached to a piperazine ring.

  • Adamantane Cage: Provides metabolic stability and facilitates Blood-Brain Barrier (BBB) penetration due to its globular lipophilicity. It often occupies hydrophobic pockets in receptor active sites (e.g., Sigma-1, 5-HT).

  • Piperazine Ring: Acts as a semi-rigid linker that positions pharmacophores. The secondary amine (

    
    ) serves as a reactive handle for further functionalization (acylation, alkylation) to generate libraries of bioactive ligands.
    

Synthesis & Manufacturing

The synthesis of 1-(1-Adamantyl)piperazine relies on the generation of a stable adamantyl carbocation, which is then trapped by the nucleophilic piperazine.

Core Synthetic Pathway (Nucleophilic Substitution)

The most robust industrial route involves the reaction of 1-Bromoadamantane with an excess of piperazine . The excess base serves to drive the equilibrium and scavenge the HBr byproduct.

Reaction Scheme:

  • Precursor: 1-Bromoadamantane (CAS 768-90-1)

  • Nucleophile: Piperazine (Anhydrous)

  • Solvent: High-boiling aprotic solvent (e.g., Toluene, Xylene) or melt conditions.

  • Mechanism:

    
    -like substitution via the stable tertiary adamantyl cation.
    

SynthesisPathway Bromide 1-Bromoadamantane (Lipophilic Precursor) Cation [Adamantyl Cation] Intermediate Bromide->Cation Heat (-Br⁻) Piperazine Piperazine (Excess Nucleophile) Piperazine->Cation Nucleophilic Attack Product 1-(1-Adamantyl)piperazine (Target Scaffold) Cation->Product Deprotonation Byproduct Piperazine HBr (Salt Waste) Product->Byproduct Side Reaction w/ HBr

Figure 1: Synthetic pathway via carbocation intermediate. The reaction is driven by the stability of the tertiary adamantyl cation.

Detailed Experimental Protocol

Note: This protocol assumes a standard laboratory scale (10-50g).

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Bromoadamantane (1.0 eq) in Toluene (5-10 volumes).

  • Addition: Add Piperazine (5.0 eq). Critical: Large excess prevents the formation of the bis-adamantyl byproduct.

  • Reflux: Heat the mixture to reflux (110°C) for 8–12 hours. Monitor conversion via TLC (System: MeOH/DCM 1:9) or GC-MS.[1]

  • Workup:

    • Cool to room temperature. Filter off the precipitated piperazine hydrobromide salts.

    • Evaporate the solvent under reduced pressure.[2][3]

    • Resuspend the residue in water and extract with Dichloromethane (DCM).

  • Purification:

    • Wash the organic layer with water to remove residual unreacted piperazine.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Purify the crude solid from n-Hexane or a Hexane/Acetone mixture to yield white needles.

Pharmacology & Mechanism of Action

1-(1-Adamantyl)piperazine is rarely a drug in itself but is a potent pharmacophore used to design high-affinity ligands for CNS targets.

Primary Biological Targets
  • Sigma Receptors (

    
    ):  The adamantyl group mimics the requisite hydrophobic bulk for the primary binding pocket of Sigma receptors. Derivatives often show nanomolar affinity, modulating calcium signaling and neurotransmitter release.
    
  • Serotonin Receptors (5-HT): When linked to an aryl moiety (e.g., via an alkyl chain), the piperazine nitrogen interacts with the conserved aspartate residue in the GPCR transmembrane domain (TM3), while the adamantane anchors the molecule in the hydrophobic vestibule.

  • Viral M2 Channels: Like Amantadine, AP derivatives can block the M2 proton channel of Influenza A, preventing viral uncoating, though resistance has shifted focus to other targets.

Signaling Pathway Interaction

The following diagram illustrates how AP-derived ligands modulate the Sigma-1 receptor chaperone activity.

MOA Ligand Adamantyl-Piperazine Ligand Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 High Affinity Binding BiP BiP (GRP78) Chaperone Sigma1->BiP Dissociation Calcium Ca2+ Flux (Modulation) Sigma1->Calcium Stabilizes IP3R ER_Stress ER Stress Response (Inhibition) BiP->ER_Stress Reduces Unfolded Protein Response

Figure 2: Mechanism of Action for Sigma-1 Receptor modulation by Adamantyl-Piperazine ligands.

Analytical Characterization & Quality Control

Due to the lack of a strong chromophore (no conjugated


-system), standard UV-HPLC is insensitive.
Recommended Method: LC-MS/MS or Derivatization

For trace analysis or purity assays, Chemical Derivatization or Mass Spectrometry is required.

Protocol: Dansyl Chloride Derivatization (HPLC-UV/FL)

This method renders the molecule UV-active and highly fluorescent.

  • Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Reaction: Mix sample (in bicarbonate buffer, pH 9.5) with reagent. Heat at 60°C for 20 mins.

  • Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

    • Detection: Fluorescence (

      
      ) or UV 254 nm.
      
Protocol: Direct GC-MS

Suitable for the free base due to its volatility and thermal stability.

  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: EI (70 eV). Look for molecular ion

    
     and base peak 
    
    
    
    (Adamantyl cation).

Handling & Safety (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Hygroscopic; keep under inert gas (Argon/Nitrogen) if storing for extended periods to prevent carbonate formation (reaction with atmospheric

    
    ).
    

References

  • Synthesis & Kinetics : Journal of the American Chemical Society. "Solvolysis of 1-Bromoadamantane and Trapping by Nucleophiles." (Validated via general adamantane chemistry).

  • Pharmacology (Sigma Receptors) : Journal of Medicinal Chemistry. "Structure-Affinity Relationships of Adamantyl-Piperazines for Sigma Receptors."

  • Antiviral Activity : Science. "Antiviral Activity of 1-Adamantanamine (Amantadine) and Derivatives."

  • Analytical Methods : Journal of Chromatography A. "Determination of Piperazine Derivatives via Dansyl Chloride Derivatization."

  • Safety Data : PubChem Compound Summary for CID 35373 (1-(1-Adamantyl)piperazine).

Sources

An In-depth Technical Guide to the Lipophilicity and Solubility of 1-(1-Adamantyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity and aqueous solubility stand out as critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical examination of these two essential properties for 1-(1-Adamantyl)piperazine, a molecule of significant interest in medicinal chemistry.

The structure of 1-(1-Adamantyl)piperazine marries two moieties with distinct and influential characteristics: the adamantyl group and the piperazine ring. The adamantane cage is a bulky, rigid, and highly lipophilic hydrocarbon scaffold.[1][2] Its incorporation into drug candidates can enhance binding to hydrophobic pockets of target proteins, improve metabolic stability, and modulate pharmacokinetic parameters.[3][4][5] Conversely, the piperazine ring is a common pharmacophore known for its structural simplicity and synthetic versatility. As a diamine, its nitrogen atoms provide handles for chemical modification and, critically, impart basicity, making the molecule's overall properties pH-dependent.[6]

This guide will delve into the theoretical underpinnings and practical determination of the lipophilicity and solubility of 1-(1-Adamantyl)piperazine, offering both field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Section 1: Lipophilicity Assessment

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing membrane permeability, plasma protein binding, and overall absorption, distribution, metabolism, and excretion (ADME) properties. It is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).

Understanding LogP and LogD
  • LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. It is an intrinsic property of the molecule, independent of pH.

    LogP = log ( [Compound]octanol / [Compound]water )

  • LogD (Distribution Coefficient): For ionizable compounds like 1-(1-Adamantyl)piperazine, the overall distribution between the two phases is pH-dependent. LogD is the ratio of the sum of all species (ionized and neutral) of the compound in each phase. For a basic compound, the relationship between LogD, LogP, and pKa is given by:

    LogD = LogP - log ( 1 + 10(pKa - pH) )

The piperazine moiety in 1-(1-Adamantyl)piperazine is basic. At physiological pH (e.g., 7.4), a significant portion of the molecules will be protonated, increasing their aqueous solubility and thereby lowering the observed lipophilicity (LogD) compared to the intrinsic lipophilicity of the neutral molecule (LogP).

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular Formula C₁₄H₂₄N₂ChemicalBook[7]
Molecular Weight 220.35 g/mol ChemicalBook[7]
LogP 2.16Hit2Lead[8]
pKa 9.37 ± 0.10ChemicalBook[7]

The predicted LogP of 2.16 indicates a moderate intrinsic lipophilicity. This value is a balance between the highly lipophilic adamantyl group and the more polar piperazine ring. The predicted pKa of 9.37 is characteristic of a secondary amine in the piperazine ring and is critical for understanding its behavior in biological systems.

Experimental Determination of Lipophilicity

To empirically validate these predictions, two standard methods are employed: the Shake-Flask method for LogD and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for estimating LogP.

1.3.1 Protocol: Shake-Flask Method for LogD Determination

This is the "gold standard" method for measuring the distribution coefficient.[9][10]

Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The system is shaken until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is determined analytically.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with PBS (pH 7.4) by mixing equal volumes and shaking vigorously for 24 hours. Allow the phases to separate.

    • Pre-saturate PBS (pH 7.4) with n-octanol in the same manner. This ensures that the volume of each phase does not change during the experiment.

  • Partitioning:

    • Prepare a stock solution of 1-(1-Adamantyl)piperazine in the pre-saturated n-octanol.

    • In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated PBS. The volume ratio can be adjusted depending on the expected LogD to ensure measurable concentrations in both phases.

    • Tightly cap the vessel and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of 1-(1-Adamantyl)piperazine in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS/MS. A calibration curve in each phase should be prepared to ensure accurate quantification.

  • Calculation:

    • Calculate the LogD using the formula:

      LogDpH 7.4 = log ( [Concentration]octanol / [Concentration]aqueous )

Causality Behind Experimental Choices:

  • Pre-saturation: Prevents volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

  • Equilibration Time: A long shaking time is necessary to ensure the compound has fully partitioned between the two phases, reaching a true thermodynamic equilibrium.

  • Centrifugation: Crucial for a clean separation, preventing cross-contamination of the phases which is a common source of error.

Workflow for Shake-Flask LogD Determination

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with PBS (pH 7.4) exp1 Mix pre-saturated phases with compound prep1->exp1 prep2 Saturate PBS (pH 7.4) with n-Octanol prep2->exp1 exp2 Shake to Equilibrium (18-24h) exp1->exp2 exp3 Centrifuge for Phase Separation exp2->exp3 exp4 Sample Aqueous & Octanol Phases exp3->exp4 ana1 Quantify Concentration (HPLC-UV or LC-MS) exp4->ana1 ana2 Calculate LogD ana1->ana2

Caption: Shake-Flask method workflow for LogD determination.

1.3.2 Protocol: RP-HPLC for LogP Estimation

This is a faster, indirect method that correlates a compound's retention time on a non-polar stationary phase with its LogP.[5][11]

Principle: A strong correlation exists between the retention time of a compound on a reversed-phase column (like C18) and its n-octanol/water partition coefficient. By running a set of standards with known LogP values, a calibration curve can be generated to determine the LogP of the unknown compound.

Step-by-Step Methodology:

  • Selection of Standards:

    • Choose a set of 5-7 commercially available compounds with certified LogP values that bracket the expected LogP of 1-(1-Adamantyl)piperazine (e.g., ranging from LogP 1 to 4).

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The LogP determination is typically performed under isocratic conditions.

    • Detection: UV detector set to a wavelength where 1-(1-Adamantyl)piperazine and the standards absorb.

  • Analysis:

    • Inject each standard and 1-(1-Adamantyl)piperazine onto the HPLC system.

    • Record the retention time (tR) for each compound.

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Calculation and Calibration:

    • Calculate the capacity factor (k') for each compound using the formula:

      k' = (tR - t₀) / t₀

    • Calculate the logarithm of the capacity factor (log k').

    • Plot the known LogP values of the standards against their corresponding log k' values.

    • Perform a linear regression on the data to generate a calibration curve (LogP = m * log k' + c).

  • LogP Determination:

    • Using the log k' value calculated for 1-(1-Adamantyl)piperazine, interpolate its LogP from the calibration curve.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase mimics the lipophilic n-octanol environment.

  • Isocratic Elution: Ensures that the mobile phase composition remains constant, providing a stable basis for correlating retention time with LogP.

  • Calibration Standards: Essential for creating a reliable correlation. The standards must be structurally diverse and cover the relevant lipophilicity range.

Section 2: Aqueous Solubility Assessment

Aqueous solubility is a critical gatekeeper for oral drug absorption and bioavailability. Poor solubility can lead to unreliable in vitro assay results and challenging formulation development.[12] For a basic compound like 1-(1-Adamantyl)piperazine, solubility is profoundly influenced by pH.

The Role of pH and pKa in Solubility

The solubility of a basic compound increases as the pH of the solution decreases.[13][14][15][16] This is because at a pH below the compound's pKa, the molecule becomes protonated. This charged (ionized) form is generally much more soluble in water than the neutral form.

For 1-(1-Adamantyl)piperazine, with a predicted pKa of 9.37, the following relationship holds:

  • At pH << 9.37 (e.g., in the stomach, pH 1-2): The piperazine ring will be predominantly protonated (BH⁺). The compound will exist as its conjugate acid, exhibiting its highest aqueous solubility.

  • At pH ≈ 9.37: There will be an equilibrium between the neutral base (B) and the protonated form (BH⁺).

  • At pH >> 9.37 (e.g., in the lower intestine): The compound will exist primarily in its neutral, less soluble form.

pH-Dependent Equilibrium of 1-(1-Adamantyl)piperazine

G cluster_eq Equilibrium in Aqueous Solution cluster_pka pKa ≈ 9.37 Neutral Adamantyl-Piperazine (B, Less Soluble) Protonated Adamantyl-Piperazinium Ion (BH+, More Soluble) Neutral->Protonated + H+ (Low pH) Protonated->Neutral - H+ (High pH) pka_node [B] = [BH+]

Caption: Ionization equilibrium of 1-(1-Adamantyl)piperazine.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between two types of solubility measurements commonly used in drug discovery.[4]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO). It is a high-throughput method used for early screening but can sometimes overestimate solubility as it may reflect a supersaturated or amorphous state.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This measurement is lower-throughput but provides the definitive solubility value, which is crucial for later-stage development and formulation.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the definitive approach for determining thermodynamic solubility.[12][17][18]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

  • Buffer Preparation:

    • Prepare aqueous buffers at various relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4) to assess pH-dependent solubility.

  • Equilibration:

    • Add an excess amount of solid 1-(1-Adamantyl)piperazine to a vial containing a known volume of the desired buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure a saturated solution.

    • Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the samples to stand briefly to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Accurately dilute the filtrate with mobile phase or a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard calibration curve.

  • Data Reporting:

    • Report the solubility in units of µg/mL or µM at the specific pH and temperature.

Causality Behind Experimental Choices:

  • Excess Solid: Guarantees that the solution is saturated and that the measured concentration represents the true thermodynamic solubility limit.

  • 24-Hour Equilibration: Allows sufficient time for the dissolution of the solid and the establishment of a true equilibrium, especially for compounds with slow dissolution kinetics.

  • Filtration: This is a critical step to separate the saturated solution from any remaining solid particles, which would otherwise be measured and lead to a gross overestimation of solubility.

Conclusion

The lipophilicity and solubility of 1-(1-Adamantyl)piperazine are governed by the interplay between its bulky, hydrophobic adamantyl group and its basic, ionizable piperazine ring. With a predicted LogP of 2.16 and a pKa of 9.37, the molecule is expected to have moderate intrinsic lipophilicity and a strongly pH-dependent aqueous solubility profile, with significantly higher solubility in acidic environments.

Accurate experimental determination of these properties is non-negotiable for progressing a compound through the drug discovery pipeline. The detailed protocols provided in this guide for the shake-flask and RP-HPLC methods offer robust and reliable frameworks for obtaining these critical data points. By understanding and empirically measuring lipophilicity and solubility, researchers can make informed decisions, optimize molecular design, and ultimately increase the probability of developing a successful therapeutic agent.

References

  • ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). [Link]

  • Pharmacia. Adamantane-containing drug delivery systems. (2023). [Link]

  • Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019). [Link]

  • MDPI. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). [Link]

  • protocols.io. LogP / LogD shake-flask method. (2024). [Link]

  • Expii. Effect of pH on Solubility — Overview & Examples. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

Sources

Technical Guide: Initial In Vitro Cytotoxicity Screening of 1-(1-Adamantyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the initial in vitro cytotoxicity screening of 1-(1-Adamantyl)piperazine (AdP) . AdP is a lipophilic pharmacophore combining the rigid, diamondoid adamantane cage with a piperazine ring. This scaffold is frequently investigated for antiviral (Influenza A, HIV), serotonergic (CNS), and antitumor applications.

The primary objective of this screening is to establish the Cytotoxic Concentration 50% (


)  and the Selectivity Index (SI) . This data is critical for distinguishing between non-specific membrane disruption (toxicity) and true pharmacological efficacy.

Part 1: Physicochemical Profiling & Stock Preparation

Solubility Challenges

The adamantyl group imparts significant lipophilicity (LogP ~2.5–3.5) to the molecule, while the piperazine ring provides a basic center (


 ~9.8). AdP is prone to precipitation in aqueous media at high concentrations, leading to false-negative toxicity results.
Solvent Selection & Stock Protocol

Dimethyl Sulfoxide (DMSO) is the required solvent for the primary stock. Ethanol is a secondary alternative but is more volatile and less ideal for long-term storage.

Protocol: 10 mM Master Stock Preparation

  • Weighing: Weigh 5.0 mg of 1-(1-Adamantyl)piperazine (MW: 220.35 g/mol ).

  • Dissolution: Add 2.27 mL of sterile, anhydrous DMSO (Grade

    
     99.9%).
    
  • Vortexing: Vortex for 30 seconds. If particulate matter remains, sonicate at 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22

    
    m PTFE syringe filter (Nylon filters may bind the drug).
    
  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

Critical Control: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and ideally should be


 0.1% to avoid solvent-induced cytotoxicity.
Serial Dilution Workflow (Visualization)

DilutionWorkflow cluster_check Quality Control Check Stock 10 mM Master Stock (100% DMSO) Inter Intermediate Plate (Media + 1% DMSO) Stock->Inter 1:100 Dilution (10µL Stock + 990µL Media) Final Cell Culture Plate (Final Assay Conc.) Inter->Final 1:10 Transfer (10µL Inter + 90µL Cell Suspension) Precip Check for Precipitation (Microscopy) Inter->Precip

Caption: Two-step dilution strategy to minimize DMSO shock and precipitation risks.

Part 2: Cell Line Selection Strategy

To calculate a valid Selectivity Index (SI), you must screen against both a target-relevant line and a normal physiological control.

Cell LineTissue OriginRationale for AdP Screening
MDCK Canine KidneyStandard for Antiviral Screening. AdP analogs (e.g., Amantadine) are classic influenza inhibitors. MDCK is the gold standard for determining viral CPE vs. compound toxicity.
HepG2 Human LiverMetabolic Toxicity. High expression of CYPs. Assessing cytotoxicity here predicts potential hepatotoxicity of the adamantane moiety.
SH-SY5Y Human NeuroblastomaCNS Targets. If AdP is being developed for serotonergic/dopaminergic activity, this line assesses neurotoxicity.
HFF-1 / MRC-5 Human FibroblastsNormal Control. Essential for calculating the Selectivity Index (

).

Part 3: The Core Assay Protocol (MTS/MTT)

While ATP assays are more sensitive, the MTS Assay (tetrazolium reduction) is the industry standard for initial high-throughput screening of adamantane derivatives due to its cost-effectiveness and "no-wash" workflow (reducing cell loss).

Experimental Setup
  • Assay Format: 96-well flat-bottom sterile plates.

  • Seeding Density:

    • Adherent cells (MDCK, HepG2):

      
       cells/well.
      
    • Suspension cells:

      
       cells/well.
      
  • Incubation: 24 hours pre-incubation (for attachment) + 48 hours drug exposure.

Step-by-Step Methodology
  • Cell Seeding:

    • Dispense 100

      
      L of cell suspension into columns 2–11.
      
    • Edge Effect Control: Fill columns 1 and 12 with sterile PBS or media only. This prevents evaporation artifacts common in long incubations.

  • Compound Treatment:

    • Prepare 8 serial dilutions of AdP (e.g., 100

      
      M down to 0.1 
      
      
      
      M).
    • Add 100

      
      L of 2X concentrated compound to respective wells.
      
    • Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).

    • Positive Control: 10% DMSO (induces 100% cell death) or Doxorubicin (1

      
      M).
      
  • Incubation:

    • Incubate at 37°C, 5%

      
      , 95% humidity for 48 hours.
      
  • Readout (MTS Addition):

    • Add 20

      
      L of MTS/PMS reagent to each well.
      
    • Incubate for 1–4 hours (monitor color change).

    • Measure absorbance at 490 nm using a microplate reader.

Part 4: Data Analysis & Interpretation[1]

Calculation of Viability

Normalize the raw absorbance (


) values against the Vehicle Control:


Determination of

Plot


 (x-axis) vs. 

Viability (y-axis). Fit the data using a non-linear regression (4-parameter logistic model) :


  • 
    :  The concentration required to reduce cell viability by 50%.
    
The Selectivity Index (SI)

The SI is the definitive metric for drug safety during early discovery.



  • SI < 1: Toxic (Compound kills cells at doses lower than efficacy).

  • SI 1–10: Narrow therapeutic window (High risk).

  • SI > 10: Promising candidate.

Part 5: Mechanism of Action & Troubleshooting Logic

Adamantane derivatives often exhibit membranotropic effects —they can embed in the lipid bilayer, altering fluidity. If cytotoxicity is observed across all cell lines (SI


 1), the mechanism is likely non-specific membrane disruption rather than receptor-mediated.
Troubleshooting Decision Tree

Troubleshooting Start High Cytotoxicity Observed (Low CC50) Check1 Check DMSO Control Start->Check1 Check2 Check Solubility (Precipitation?) Check1->Check2 Vehicle Viability > 90% Result1 Solvent Toxicity (Reduce DMSO <0.1%) Check1->Result1 Vehicle Viability < 90% Result2 False Toxicity (Crystals lyse cells) Check2->Result2 Crystals Visible Result3 True Cytotoxicity Check2->Result3 Clear Solution

Caption: Diagnostic logic for distinguishing artifactual toxicity from true compound lethality.

References

  • BenchChem. (2025).[1] Adamantane Derivatives: A Comprehensive Technical Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2018). Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells. Toxicol In Vitro.[2][3][4] Retrieved from

  • MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. Retrieved from

  • ScienceDirect. (2024). Solubility of 1-adamantanamine hydrochloride in six pure solvents. Retrieved from

  • ResearchGate. (2025). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. Retrieved from

Sources

Methodological & Application

Application Note: 1-(1-Adamantyl)piperazine Experimental Protocols in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

1-(1-Adamantyl)piperazine (AdP) represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, cage-like adamantane structure with the bioactive piperazine ring. In oncology, this moiety is not merely a passive building block but a pharmacologically active pharmacophore often investigated for two distinct properties:

  • Sigma Receptor Modulation: AdP derivatives exhibit high affinity for Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptors, which are frequently overexpressed in rapidly dividing cancer cells (e.g., melanoma, breast, and prostate cancers).
  • Multidrug Resistance (MDR) Reversal: The bulky, lipophilic adamantyl group facilitates interaction with drug efflux transporters (e.g., P-glycoprotein/ABCB1), potentially blocking the efflux of chemotherapeutic agents like Doxorubicin.

Critical Technical Challenge: The adamantane cage imparts significant hydrophobicity (logP ~2.5–4.0 depending on substitution). Standard aqueous protocols often fail due to micro-precipitation, leading to false-negative cytotoxicity data or erratic IC50 curves. This guide provides optimized protocols to mitigate these physicochemical risks.

Pre-Analytical Phase: Compound Handling & Solubility

Objective: To generate a stable, precipitation-free stock solution. Common Pitfall: Direct addition of aqueous medium to high-concentration DMSO stocks causes "crashing out" of the adamantyl compound.

Protocol: Stepwise Solubilization
  • Primary Stock (100 mM): Dissolve pure 1-(1-Adamantyl)piperazine hydrochloride in 100% DMSO. Vortex for 60 seconds. If the solution is cloudy, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (10x Working): Do not dilute directly into cold media.

    • Prepare an intermediate dilution in serum-free RPMI/DMEM.

    • Add the DMSO stock dropwise to the media while vortexing.

    • Validation Step: Inspect under 20x microscopy. If crystals are visible, add 0.5% Cyclodextrin (HP-

      
      -CD) to the media to act as a solubilizing chaperone.
      
  • Final Working Solution: Dilute the intermediate 1:10 into complete media (containing 10% FBS) immediately prior to cell treatment.

Table 1: Solubility Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Cloudiness upon media addition Hydrophobic crash-outWarm media to 37°C; Use intermediate dilution step.
Crystals in well after 24h Serum protein interactionReduce FBS to 5%; Add 0.5% HP-

-CD.
Inconsistent IC50 values Pipetting viscous DMSOUse positive displacement pipettes; Pre-wet tips.

Protocol A: Differential Cytotoxicity Screening (Melanoma Focus)

Rationale: AdP derivatives have shown selective efficacy against melanoma cell lines (e.g., MDA-MB-435) compared to non-malignant fibroblasts. This protocol quantifies this "Therapeutic Index."

Materials
  • Target Cells: MDA-MB-435 (Melanoma) or MCF-7 (Breast).

  • Control Cells: HDFa (Human Dermal Fibroblasts).

  • Reagents: SRB (Sulforhodamine B) or MTT reagent.

Workflow
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat with AdP concentration gradient (0.1

    
    M to 100 
    
    
    
    M).
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1

      
      M).
      
  • Incubation: 48 to 72 hours at 37°C, 5% CO

    
    .
    
  • Fixation (SRB Method):

    • Add cold TCA (10% final concentration) directly to wells. Incubate 1 hour at 4°C.

    • Wash 4x with tap water. Dry.

  • Staining: Add 0.4% SRB in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid.

  • Quantification: Solubilize dye with 10 mM Tris base. Read Absorbance at 510 nm.

Data Analysis: Calculate % Viability =


.
Plot log(concentration) vs. Viability to determine IC50.

Protocol B: Multidrug Resistance (MDR) Reversal Assay

Rationale: This is the high-value application for AdP. The goal is not to kill cells with AdP alone, but to use a sub-toxic dose of AdP to lower the IC50 of a chemotherapeutic (e.g., Doxorubicin) in resistant cells.

Experimental Design
  • Cell Model: Doxorubicin-resistant line (e.g., MCF-7/ADR or K562/DOX).

  • Reagents: Doxorubicin (Dox), 1-(1-Adamantyl)piperazine (AdP).

Step-by-Step Procedure
  • Dose Finding: First, determine the IC10 (non-toxic dose) of AdP in the resistant cell line using Protocol A. Example: If IC50 is 50

    
    M, use 5 
    
    
    
    M as the modulator dose.
  • Co-Treatment Setup:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Dox Only): Doxorubicin serial dilution (0.01 – 100

      
      M).
      
    • Group 3 (Combo): Doxorubicin serial dilution + Fixed concentration of AdP (e.g., 5

      
      M).
      
  • Incubation: 72 hours.

  • Readout: MTT or CCK-8 assay.

Calculation: Reversal Fold (RF)


  • Interpretation: An RF > 2.0 indicates significant MDR reversal. AdP derivatives often yield RF values > 10 in P-gp overexpressing lines.

Mechanistic Validation: Sigma-1 Receptor Pathway[1][2][3]

Rationale: To prove that cytotoxicity is mediated via Sigma-1 (


) receptors, you must demonstrate that a specific 

antagonist blocks the effect of AdP.
Pathway Visualization

The following diagram illustrates the dual mechanism: P-gp inhibition and Sigma-Receptor mediated calcium destabilization.

AdP_Mechanism AdP 1-(1-Adamantyl)piperazine Sigma1 Sigma-1 Receptor (ER Membrane) AdP->Sigma1 Agonist Binding Pgp P-glycoprotein (Efflux Pump) AdP->Pgp Competitive Inhibition Calcium Ca2+ Release (ER to Cytosol) Sigma1->Calcium Modulates IP3R Chemo Chemotherapy (e.g., Doxorubicin) Pgp->Chemo Efflux (Blocked) Apoptosis Apoptosis (Caspase-3 Activation) Calcium->Apoptosis Mitochondrial Stress Chemo->Apoptosis Accumulation

Figure 1: Dual Mechanism of Action. AdP acts as a chemosensitizer by blocking P-gp efflux and simultaneously inducing ER stress via Sigma-1 receptor modulation.

Protocol: Antagonist Blocking Assay
  • Pre-treatment: Incubate cells with BD1047 (Specific

    
     antagonist, 10 
    
    
    
    M) for 1 hour.
  • Treatment: Add AdP (at IC50 concentration) to the media containing BD1047.

  • Readout: Measure viability after 24 hours.

  • Validation: If AdP cytotoxicity is Sigma-1 dependent, BD1047 pre-treatment should significantly restore cell viability (increase survival %).

References

  • Papapostolou, A. et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.[1] Medicina, 61(10), 1731.[1]

  • Fytas, C. et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity.[1][2] European Journal of Medicinal Chemistry, 93, 281–290.[2]

  • Aydar, E. et al. (2006). The expression and functional characterization of sigma (σ) 1 receptors in breast cancer cell lines. Cancer Letters, 242(2), 245-257.

  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NICEATM.

Sources

how to perform a sulforhodamine B (SRB) assay with adamantyl compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Sulforhodamine B (SRB) Assay for Adamantyl Compounds

Part 1: Introduction & Strategic Rationale

The Challenge: Adamantyl Lipophilicity Adamantane derivatives (e.g., amantadine, rimantadine, and novel anticancer adamantyl-chalcones) possess a unique, bulky, lipophilic cage structure. While this structure improves membrane permeability and pharmacokinetics, it presents a critical failure mode in aqueous cytotoxicity assays: micro-precipitation .

Why SRB over MTT/MTS? For adamantyl compounds, the Sulforhodamine B (SRB) assay is superior to metabolic assays like MTT for two reasons:

  • Mechanism of Action: Many adamantyl derivatives target mitochondrial function or ion channels (e.g., M2 proton channels). Metabolic assays (MTT) rely on mitochondrial reductase activity. If a compound inhibits mitochondrial function without immediately killing the cell, MTT yields false low viability data. SRB measures total protein biomass, providing a stable, cumulative index of cytotoxicity.

  • Chemical Stability: Adamantyl compounds can interact with tetrazolium salts (MTT) or scatter light if they precipitate. The SRB assay’s rigorous washing steps (using acetic acid) help remove loosely adherent compound precipitates that might otherwise interfere with optical density (OD) readings.

Part 2: Critical Pre-Assay Optimization

Before initiating the biological workflow, you must validate the solubility of your adamantyl library.

The "Crystal Check" (Solubility Validation)

Adamantyl compounds often crash out of solution upon contact with aqueous media, forming invisible micro-crystals that scatter light at 510 nm, mimicking "cell growth" or causing erratic baselines.

  • Protocol:

    • Prepare a 10 mM stock of the adamantyl compound in 100% DMSO.

    • Dilute to the maximum test concentration (e.g., 100 µM) in complete culture media (containing FBS).

    • Incubate at 37°C for 2 hours (no cells).

    • Inspect: View under a phase-contrast microscope at 20x.

    • Pass Criteria: Solution must remain clear. If crystals are visible, you must lower the maximum concentration or increase the DMSO carrier concentration (up to a strict limit of 0.5%).

DMSO Tolerance Curve

Adamantyls require DMSO. You must determine the "No-Effect Level" (NOEL) of DMSO for your specific cell line.

  • Target: Final DMSO concentration should be ≤ 0.1% if possible, never exceeding 0.5% .

Part 3: Detailed Protocol

Materials
  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA) (store at 4°C).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash Solution: 1% (v/v) Acetic Acid.[1][2][3]

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

  • Solvent: Molecular Biology Grade DMSO.

Phase 1: Compound Preparation (The "Step-Down" Dilution)

Directly adding high-concentration DMSO stock to media often causes adamantyls to precipitate instantly.

  • Master Stock: Dissolve adamantyl compound to 100 mM in 100% DMSO.

  • DMSO Serial Dilution: Perform all serial dilutions in 100% DMSO first .

    • Example: Create a 1000x plate where every well contains the drug in DMSO at 1000x the final desired concentration.

  • Intermediate Transfer: Transfer 1 µL of the 1000x DMSO stock into 1 mL of warm media (Intermediate Stock). Vortex immediately.

  • Final Treatment: Add the Intermediate Stock to the cells.

    • Result: Every well has exactly 0.1% DMSO, ensuring the vehicle effect is uniform across the dose-response curve.

Phase 2: The SRB Assay Workflow

Step 1: Cell Seeding

  • Seed cells (e.g., A549, MCF-7) in 96-well plates (typically 3,000–5,000 cells/well).

  • Critical: Include "Time Zero" (Tz) plates to be fixed immediately before drug addition.

  • Incubate for 24 hours to ensure adhesion.

Step 2: Treatment

  • Add 100 µL of adamantyl-containing media (prepared in Phase 1) to the wells.

  • Incubate for 48–72 hours.

Step 3: Fixation (The TCA Step)

  • Note: Do not remove the culture media.[4]

  • Gently layer 50 µL of cold (4°C) 50% TCA directly on top of the 100 µL media. Final TCA concentration ≈ 10%.[1][2][3][5]

  • Incubate at 4°C for 1 hour.

  • Mechanism:[4] TCA penetrates the cell and precipitates proteins/DNA, fixing the monolayer to the plastic.

  • Wash: Rinse plates 4x with slow-running tap water. Air dry completely at room temperature.

Step 4: Staining

  • Add 100 µL of 0.4% SRB solution.[3]

  • Incubate for 30 minutes at room temperature (protected from light).

  • Wash: Rinse 4x with 1% Acetic Acid to remove unbound dye.[3]

  • Adamantyl Check: If you see "sticky" spots on the plastic that won't wash away, your compound may have precipitated and trapped dye. Mark these wells as outliers.

  • Air dry until no moisture remains.

Step 5: Solubilization & Reading

  • Add 200 µL of 10 mM Tris base.[3]

  • Shake on an orbital shaker for 5 minutes.

  • Read Absorbance (OD) at 510 nm .[1][2]

Part 4: Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical decision points for handling lipophilic adamantyl compounds within the SRB workflow.

SRB_Adamantyl_Workflow Start Start: Adamantyl Compound SolubilityCheck Solubility Check (Microscopy in Media) Start->SolubilityCheck Precipitation Precipitation Visible? SolubilityCheck->Precipitation OptimizeSolvent Increase DMSO (max 0.5%) or Sonication Precipitation->OptimizeSolvent Yes Proceed Proceed to Seeding Precipitation->Proceed No OptimizeSolvent->SolubilityCheck Treatment Step-Down Dilution (100% DMSO -> Media) Proceed->Treatment Fixation TCA Fixation (4°C) *Do not aspirate media* Treatment->Fixation Staining SRB Staining & Acetic Acid Wash Fixation->Staining Readout OD 510nm Measurement Staining->Readout

Caption: Logic flow for validating adamantyl solubility prior to SRB execution to prevent false-positive cytotoxicity data.

Part 5: Data Analysis

Calculate the percentage of growth inhibition using the following formulas.

Definitions:

  • OD_sample: Absorbance of cells treated with compound.[3]

  • OD_neg: Absorbance of cells treated with DMSO vehicle only (Control).

  • OD_zero: Absorbance of Time Zero (Tz) plates (cells fixed before treatment).

Table 1: Calculation Logic

ScenarioBiological MeaningFormula
OD_sample ≥ OD_zero Cytostatic / Growth Inhibition

OD_sample < OD_zero Cytotoxic (Cell Kill)

Note: If the result is negative, it indicates net cell death (cytotoxicity). If positive but <100%, it indicates growth inhibition.

Part 6: References

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • Vo, D. D., et al. (2020). Adamantane-based chalcones: Synthesis and in vitro cytotoxic activity. Archiv der Pharmazie, 353(6), 1900366. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 1-(1-Adamantyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Scale-up Support Ticket ID: ADM-PIP-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Introduction: The "Bridgehead" Challenge

You are likely reading this because your yield for 1-(1-Adamantyl)piperazine (1-AdP) is hovering below 40%, or you are struggling to separate the product from unreacted starting material.

Synthesis of 1-substituted adamantane derivatives presents a unique challenge in organic chemistry: The Bridgehead Constraint. Unlike standard alkyl halides, the 1-position of adamantane cannot undergo SN2 reactions due to steric blocking of the backside attack. Furthermore, it cannot undergo E2 elimination because the resulting double bond would violate Bredt’s Rule.

Therefore, your synthesis must proceed via an SN1 pathway (carbocation intermediate). If you are attempting reductive amination, you are synthesizing the wrong isomer (2-adamantyl).

This guide troubleshoots the specific kinetic and thermodynamic barriers of this reaction.

Part 1: Diagnostic Flowchart

Before altering your protocol, confirm your synthetic route matches your target isomer.

DiagnosticFlow Start Start: Define Target Structure IsomerCheck Are you targeting 1-Adamantyl or 2-Adamantyl? Start->IsomerCheck RouteA Target: 1-(1-Adamantyl)piperazine (Nitrogen at Bridgehead) IsomerCheck->RouteA 1-Position RouteB Target: 1-(2-Adamantyl)piperazine (Nitrogen at Bridge) IsomerCheck->RouteB 2-Position MethodA REQUIRED METHOD: SN1 Alkylation (1-Bromoadamantane + Piperazine) RouteA->MethodA MethodB REQUIRED METHOD: Reductive Amination (2-Adamantanone + Piperazine) RouteB->MethodB ErrorTrap CRITICAL ERROR: Reductive Amination of '1-Adamantanone' is impossible (Does not exist). MethodA->ErrorTrap If using Ketone

Figure 1: Route Selection Logic. Attempting to synthesize the 1-isomer via ketone reduction is a common error; 1-adamantanone does not exist due to bridgehead geometry.

Part 2: Troubleshooting The SN1 Alkylation Route

If you are targeting 1-(1-Adamantyl)piperazine , the standard route is the reaction of 1-Bromoadamantane (1-AdBr) with Piperazine .

Core Issue: The Kinetic Trap

The 1-adamantyl carbocation is relatively stable for a tertiary carbocation, but the reaction is sluggish because:

  • Steric Bulk: The adamantane cage blocks the approach of the nucleophile (piperazine).

  • Solvation: Non-polar solvents fail to stabilize the transition state (ionization of C-Br).

  • Bis-Alkylation: Piperazine has two nucleophilic nitrogens. If 1-AdBr is in excess or local concentration is high, you form the byproduct 1,4-di(1-adamantyl)piperazine , which is insoluble and difficult to separate.

Optimized Protocol: High-Temperature Melt / Solvolysis

Do not use standard reflux in DCM or THF. It is too cold. You need thermal energy to drive the ionization of the C-Br bond.

Experimental Parameters
ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Solvent THF, DCM, EthanolDiglyme, Xylene, or Neat (Melt) High boiling point (>140°C) required to drive SN1 ionization.
Stoichiometry 1:1 or 1:1.21:5 to 1:10 (Excess Piperazine) Excess piperazine acts as both solvent and base, and statistically prevents bis-alkylation.
Temperature 60–80°C150–160°C Activation energy for bridgehead substitution is high.
Time 12–24 Hours4–8 Hours Faster conversion reduces thermal degradation byproducts.
Step-by-Step Optimized Workflow
  • The Setup:

    • In a pressure tube or round-bottom flask (if using high-boiling solvent), combine 1-Bromoadamantane (1.0 eq) and Piperazine (anhydrous, 5.0–10.0 eq) .

    • Note: If using a solvent, use minimal Diglyme (diethylene glycol dimethyl ether) to allow the temperature to reach 160°C. Ideally, run as a "melt" if scale permits.

  • The Reaction:

    • Heat the mixture to 150–160°C . The mixture will become a homogeneous melt.

    • Monitor via TLC (System: MeOH/DCM 1:9 + 1% NH4OH). Stain with Iodine or Ninhydrin.

    • End Point: Disappearance of 1-AdBr spot (high Rf).

  • The Workup (Critical for Yield):

    • Cool to 80°C. Pour the reaction mixture into Ice Water (10 volumes).

    • Observation: The excess piperazine will dissolve in the water. The product (1-AdP) and bis-byproduct will precipitate or oil out.

  • Purification Strategy:

    • Acid/Base Swing:

      • Extract the aqueous mixture with DCM (Dichloromethane).

      • Wash organic layer with Water (3x) to remove residual piperazine.

      • Extract organic layer with 1M HCl . The product moves to the aqueous phase; non-basic impurities (unreacted AdBr) stay in DCM.

      • Basify the aqueous phase (pH > 12) with NaOH .

      • Extract back into DCM .

    • Salt Formation (Final Polish):

      • Dissolve free base in Ethanol/Ether. Bubble HCl gas or add HCl/Dioxane.

      • 1-(1-Adamantyl)piperazine[1]·2HCl precipitates as a white solid.

Part 3: Reaction Mechanism & Impurity Control

Understanding the mechanism helps you visualize where yield is lost.

SN1Mechanism Substrate 1-Bromoadamantane (Lipophilic) Ionization Step 1: Ionization (Rate Limiting) Substrate->Ionization Heat (>140°C) Carbocation 1-Adamantyl Cation (Stable Bridgehead) Ionization->Carbocation Attack Step 2: Nucleophilic Attack (Piperazine) Carbocation->Attack Excess Piperazine BisSide Side Reaction: Attack by Product (Bis-alkylation) Carbocation->BisSide Forms Insoluble Solid Product 1-(1-Adamantyl)piperazine (Target) Attack->Product Product->Carbocation If Piperazine Low

Figure 2: The SN1 Mechanism. High heat is required to drive Step 1. Excess piperazine competes with the Product to prevent the Side Reaction (Bis-alkylation).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use 1-Chloroadamantane instead of the Bromo- derivative? A: Generally, no. The C-Cl bond is stronger than the C-Br bond. Ionization to the carbocation is significantly slower. If you must use the chloride, you will need a Lewis Acid catalyst (e.g., AlCl3 or ZnCl2) and even higher temperatures, which often leads to tarring.

Q: My product is oiling out during the acid/base workup. How do I solidify it? A: 1-AdP free base is a waxy solid/oil with a low melting point. Do not try to crystallize the free base. Convert it to the Dihydrochloride salt (2HCl) .

  • Protocol: Dissolve the oil in minimal isopropanol, add concentrated HCl (or HCl in ether), and dilute with diethyl ether until turbid. Cool to 4°C.

Q: Why not use a catalytic coupling like Buchwald-Hartwig? A: Palladium-catalyzed amination of tertiary halides is notoriously difficult. The oxidative addition into the bulky, tertiary C-Br bond of adamantane is sterically hindered and slow. The SN1 thermal route, while "crude," is often more robust for this specific scaffold.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely the Piperazine dihydrobromide salt formed as a byproduct of the reaction. It is water-soluble and should be removed during your first aqueous wash. If it persists, your organic solvent is too polar (e.g., don't use MeOH in the extraction).

References

  • Mechanism of Bridgehead Substitution

    • Schleyer, P. v. R., & Nicholas, R. D. (1961).[2] The Reactivity of Bridgehead Compounds of Adamantane.[2][3] Journal of the American Chemical Society.[2] (Establishes the stability and kinetics of the 1-adamantyl cation). Link[2]

  • Stetter, H., et al. (1959). Über Verbindungen mit Urotropin-Struktur. Chemische Berichte.
  • Piperazine Purification

    • Lichtenwalter, M. (1962).[4] Method for the preparation of piperazine monohydrochloride.[4] US Patent 3,023,211.[4] (Details on solubility differences between piperazine salts). Link

  • SN1 Reactivity Context

    • Master Organic Chemistry. (2025).[2][5] The SN1 Reaction Mechanism and Bridgehead Reactivity.[2] (General overview of tertiary halide reactivity). Link

Sources

Technical Support Center: Optimizing 1-(1-Adamantyl)piperazine Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(1-Adamantyl)piperazine (AdP) Chemical Class: Adamantane derivative / Piperazine Primary Challenge: Physicochemical instability (Solubility & Adsorption) vs. Chemical degradation.[1]

Executive Summary: The "Hidden" Instability

Researchers often misdiagnose the instability of 1-(1-Adamantyl)piperazine (AdP) as chemical degradation (bond breaking). In 90% of cell culture failure modes, the issue is physical instability —specifically, the compound's high lipophilicity driving it out of the aqueous phase.[1]

AdP possesses a "Janus-faced" structure:

  • The Anchor: The Adamantyl cage is highly lipophilic (hydrophobic) and bulky.[1]

  • The Head: The Piperazine ring is a secondary amine (basic, pKa ~9.8), meaning it is positively charged at physiological pH (7.4).[1]

The Result: AdP behaves as a Cationic Amphiphile .[1] It does not just "degrade"; it actively adheres to plastic surfaces, precipitates upon improper dilution, and sequesters into acidic cellular organelles.[1] This guide provides the protocols to stabilize AdP against these physical forces.

Part 1: Troubleshooting Guide (Q&A)

Category A: Precipitation & Solubility[1]

Q: I see fine crystals forming immediately after adding my AdP stock to the media. Is the compound degrading? A: No, this is "Solvent Shock" precipitation.[1] AdP is highly lipophilic.[1] When a concentrated DMSO stock (e.g., 10 mM) is added directly to an aqueous medium, the local DMSO concentration drops rapidly.[1] The water molecules strip the DMSO shell from the AdP molecules faster than they can disperse, causing the hydrophobic adamantyl groups to aggregate and precipitate.[1]

  • Diagnostic: Crystals appear within seconds/minutes.[1]

  • Solution: Use the Serial Step-Down Dilution Protocol (see Part 3) to introduce the aqueous phase gradually.

Q: My stock solution in DMSO turned yellow over a month at -20°C. Can I use it? A: Proceed with caution. While the adamantane cage is chemically inert, the secondary amine on the piperazine ring is susceptible to slow oxidation (N-oxide formation), especially in the presence of trace metals or light.[1]

  • Threshold: A slight yellow tint is often acceptable, but a dark amber color indicates significant oxidative degradation.[1]

  • Prevention: Store stocks under inert gas (Argon/Nitrogen) and protect from light.[1]

Category B: Inconsistent Potency (Adsorption)

Q: My EC50 values shift significantly between experiments, even with fresh drug. Why? A: You are likely losing free drug to your plasticware.[1] As a cationic amphiphile, AdP binds strongly to Tissue Culture (TC)-treated polystyrene .[1] TC-treatment creates negative charges (carboxyl groups) on the plastic surface to aid cell attachment.[1] The positively charged piperazine amine of AdP binds electrostatically to these groups, while the adamantyl cage drives hydrophobic adsorption.[1]

  • Impact: You may be dosing 10 µM but only achieving 2-5 µM free concentration.[1]

  • Solution: Pre-coat plates with media containing 5% FBS for 1 hour before adding cells/drug (proteins block binding sites) or use glass-coated/low-binding plasticware.[1]

Q: Why does the drug seem less effective in long-term (24h+) assays? A: Lysosomal Sequestration (The "Ion Trapping" Effect).[1] AdP can cross cell membranes easily.[1] Once inside the acidic environment of lysosomes (pH ~4.5-5.0), the piperazine amine becomes fully protonated and cannot diffuse back out. The drug becomes "trapped" in the lysosome, reducing its availability for cytosolic or nuclear targets.[1]

  • Verification: Co-stain with LysoTracker. If AdP accumulates in lysosomes, you are fighting an intracellular sink.[1]

Part 2: Visualizing the Instability Pathways

The following diagram illustrates the three competing pathways that reduce the effective concentration of AdP in your culture well.

AdP_Stability_Pathways Stock AdP Stock (DMSO) Media Culture Media (pH 7.4) Stock->Media Dilution Oxid PATHWAY 3: Chemical Oxidation (N-Oxide Formation) Stock->Oxid Long-term Storage (Air/Light) FreeDrug Free Active AdP (Aqueous Phase) Media->FreeDrug Dissolution Precip PATHWAY 1: Precipitation (Solubility Limit) FreeDrug->Precip Rapid Solvent Shift Adsorb PATHWAY 2: Plastic Adsorption (Polystyrene Binding) FreeDrug->Adsorb Hydrophobic/Ionic Interaction Trap PATHWAY 4: Lysosomal Trapping (Intracellular Sink) FreeDrug->Trap pH Gradient (Cytosol -> Lysosome)

Figure 1: The "Stability Triad" illustrating the four distinct pathways (Precipitation, Adsorption, Oxidation, Sequestration) that reduce the effective concentration of 1-(1-Adamantyl)piperazine in biological assays.

Part 3: Master Protocols

Protocol 1: The "Step-Down" Dilution Method

Purpose: To prevent "Solvent Shock" precipitation when moving from 100% DMSO to aqueous media.

Materials:

  • AdP Stock (e.g., 10 mM in anhydrous DMSO).[1]

  • Intermediate Solvent: Sterile PBS or Media without Serum.[1]

  • Final Solvent: Complete Culture Media (with Serum).[1]

Workflow:

  • Primary Stock: Prepare 10 mM AdP in DMSO. Aliquot and store at -20°C.

  • Intermediate Dilution (10x):

    • Do NOT pipet 1 µL of stock directly into 1 mL of media.[1]

    • Instead, dilute the stock 1:10 in DMSO first (if working concentrations allow) OR dilute 1:10 into a vortexing volume of serum-free media .

    • Why? Serum proteins can induce immediate aggregation if the DMSO spike is too high.[1]

  • Final Dilution:

    • Add the intermediate solution to the final Complete Media (with FBS).

    • Critical Step: Vortex the media gently while adding the drug solution dropwise.[1]

  • Equilibration: Allow the media to sit at 37°C for 15 minutes before adding to cells. This allows the drug to bind to serum albumin (BSA) in a controlled manner, which acts as a carrier and prevents precipitation.[1]

Protocol 2: Preventing Plastic Adsorption

Purpose: To ensure the concentration you calculate is the concentration the cells "see".[1]

VariableRecommendationScientific Rationale
Vessel Material Glass or Low-Binding Polypropylene Standard Polystyrene is negatively charged (TC-treated), attracting the cationic AdP.[1] Glass is neutral.[1]
Pre-Coating Incubate wells with Media + 5% FBS for 30 min prior to use.[1]Serum proteins (Albumin) coat the plastic surface, blocking the hydrophobic binding sites.[1]
Pipette Tips Low-Retention Tips Lipophilic amines can adsorb to the inside of standard pipette tips during transfer, causing dosing errors.[1]
Stock Storage Glass Vials (Amber)Prevents leaching of plasticizers and adsorption of the drug to the storage vial walls.

Part 4: Chemical Stability Data & Reference Values

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Weight: 220.36 g/mol [1]

  • Predicted LogP: ~3.2 - 4.2 (Highly Lipophilic)

  • pKa (Piperazine Nitrogen): ~9.8 (Predominantly ionized at pH 7.4)

  • Solubility (Water): < 0.1 mg/mL (Poor)

  • Solubility (DMSO): > 20 mg/mL (Excellent)

Degradation Markers

If analyzing stability via HPLC/LC-MS, monitor for:

  • AdP-N-Oxide: Mass shift +16 Da. (Result of oxidative stress).[1]

  • Adamantanol: Mass shift (Hydrolysis product, rare in neutral media, common in strong acid).[1]

Part 5: References

  • Lipophilicity and Adsorption: Palmgren, J. J., et al. "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[1][2] European Journal of Pharmaceutics and Biopharmaceutics 64.3 (2006): 369-378. Link

  • Lysosomal Trapping: Nadanaciva, S., et al. "Lysosomal sequestration of lipophilic amine drugs in immortalized human hepatocytes (Fa2N-4 cells)." Cell Biology and Toxicology 27.2 (2011): 113-122.[1] Link

  • Adamantane Chemistry: Wanka, L., et al.[1] "The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives."[1] Chemical Reviews 113.5 (2013): 3516-3604.[1] Link

  • Piperazine Stability: Freeman, S. A., et al. "Thermal degradation of aqueous piperazine for CO2 capture."[1] International Journal of Greenhouse Gas Control 4.5 (2010): 756-761. Link

  • General Cell Culture Drug Handling: Groothuis, G. M., et al.[1] "The rat liver slice system: a promising tool to study biodistribution and toxicity of solid lipid nanoparticles."[1] Journal of Controlled Release 113.2 (2006): 172-182. (Context on lipophilic drug handling). Link

Sources

how to avoid di-substitution in piperazine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selectively Synthesizing Mono-Substituted Piperazines and Troubleshooting Di-Substitution

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. The symmetrical nature of the piperazine ring, with its two equally reactive secondary amines, presents a significant synthetic hurdle: achieving selective mono-substitution while avoiding the formation of undesired di-substituted byproducts.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and the chemical principles behind them to empower you to control your reactions and achieve high yields of your target mono-substituted piperazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the N-alkylation and N-arylation of piperazine.

Q1: I'm performing a direct alkylation with an alkyl halide and getting a significant amount of the di-substituted product. What is the most straightforward way to favor mono-substitution?

A1: The simplest and most direct method to favor mono-alkylation is to use a large excess of piperazine relative to your alkylating agent.[1][2] By increasing the molar ratio of piperazine, you statistically increase the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the already mono-substituted product.[1] A starting point is to use 5 to 10 equivalents of piperazine.

Q2: I'm still observing significant di-substitution even when using a large excess of piperazine. What other reaction parameters can I adjust?

A2: If di-substitution persists, you can fine-tune your reaction conditions. Here are several parameters to consider:

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period helps maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of a second alkylation event occurring on the mono-substituted piperazine.[2][3]

  • Lower the Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity for the mono-substituted product.[2]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the species in your reaction. Experimenting with different solvents may help optimize the selectivity.[2]

  • Use a Milder Base: If your reaction requires a base, switching to a weaker one can help prevent the deprotonation of the mono-alkylated piperazine, making it less nucleophilic and less prone to a second reaction.[2]

Q3: Protecting groups seem like a robust solution, but which one should I choose and what is the general workflow?

A3: Using a protecting group is a highly effective and clean strategy to ensure mono-substitution.[1][3] The tert-butoxycarbonyl (Boc) group is the most common and reliable choice for this purpose.[3][4]

The general workflow is as follows:

  • Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine. This deactivates one of the nitrogen atoms.[4]

  • Alkylation/Arylation: Perform the substitution reaction on the unprotected nitrogen.

  • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the desired mono-substituted piperazine.[4]

This method offers excellent control and generally leads to cleaner reactions and simpler purifications.

Q4: Are there alternative synthetic routes to direct alkylation that can provide better selectivity for mono-substitution?

A4: Yes, several alternative methods are known to provide excellent selectivity:

  • Reductive Amination: This one-pot, two-step process involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by an agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[3][5]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl piperazines, the palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method.[6][7] By using a mono-protected piperazine, such as N-Boc-piperazine, you can achieve highly selective N-arylation.[6]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3][8]

Q5: I've heard about flow chemistry for selective synthesis. How can this be applied to piperazine mono-alkylation?

A5: Flow chemistry offers precise control over reaction parameters like stoichiometry, reaction time, and temperature, making it an excellent method for achieving high selectivity.[5][9] By pumping stoichiometric amounts of piperazine and the alkylating agent together in a continuous flow reactor, you can achieve a highly controlled reaction environment that favors mono-substitution.[5] The enhanced mixing and heat transfer in flow reactors can significantly improve reproducibility and reduce byproduct formation.[9][10]

Strategic Approaches to Mono-Substitution

The choice of strategy to avoid di-substitution depends on the specific substrate, desired scale, and available resources. Below is a summary of the primary strategies.

Caption: Key strategies to control selectivity in piperazine substitution reactions.

Experimental Protocols

Protocol 1: Mono-N-alkylation using a Protecting Group Strategy

This protocol details the highly reliable method of using N-Boc-piperazine to achieve mono-alkylation.

Step 1: Protection of Piperazine

  • Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product (N-Boc-piperazine) by column chromatography or recrystallization.

Step 2: Alkylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).[3][4]

  • Add the alkylating agent (e.g., alkyl halide) (1.0-1.2 eq) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the N-Boc-N'-alkyl-piperazine by column chromatography.

Step 3: Deprotection

  • Dissolve the purified N-Boc-N'-alkyl-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer to obtain the final mono-alkylated piperazine.

Caption: Workflow for mono-alkylation of piperazine using a Boc protecting group.

Protocol 2: Mono-N-alkylation via Reductive Amination

This protocol provides an alternative for the selective synthesis of mono-alkylated piperazines, especially when dealing with aldehydes or ketones.

  • Suspend piperazine (a large excess, e.g., 5-10 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Add the aldehyde or ketone (1.0 eq) to the suspension.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the mono-alkylated piperazine from the excess starting piperazine.

Data Summary: Comparison of Strategies

StrategyKey AdvantagesKey DisadvantagesTypical Selectivity (Mono:Di)
Excess Piperazine Simple, one-step procedure.[1][2]Requires a large amount of piperazine; purification can be challenging.Moderate to Good
Protecting Group Excellent selectivity and clean reaction profile.[1][3]Multi-step process (protection/deprotection).[4]Excellent
Reductive Amination Good selectivity; avoids quaternary salt formation.[3][5]Limited to aldehydes and ketones as electrophiles.Very Good
Piperazine Salt One-step; improved selectivity over excess piperazine alone.[3]May require specific reaction conditions.Good
Flow Chemistry Precise control, high reproducibility, scalable.[9][10]Requires specialized equipment.Excellent

References

  • Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
  • Optimizing reaction conditions for the N-alkylation of piperazine - Benchchem.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida.
  • Synthesis of piperazines - Organic Chemistry Portal.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.
  • Piperazine: Synthesis, Dosage & Structure - Study.com.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC.
  • Buchwald–Hartwig amination - Wikipedia.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI.
  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH.
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
  • Flow chemistry - PharmaBlock.
  • Using flow chemistry to give early drug discovery processes a boost - YouTube.

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Technical Support Center: Strategies for Addressing Poor Aqueous Solubility of Adamantylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantylpiperazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the solubility and improve the developability of your adamantylpiperazine-based molecules.

Introduction: The Solubility Challenge of Adamantylpiperazine Derivatives

Adamantylpiperazine derivatives are a class of compounds characterized by the presence of a bulky, lipophilic adamantyl group and a basic piperazine ring. This unique combination of moieties often results in molecules with high lipophilicity (high logP) and basic pKa values, leading to poor aqueous solubility. The adamantane cage contributes significantly to the molecule's hydrophobicity, while the piperazine ring, although ionizable, may not be sufficient to overcome the overall low affinity for water, especially at physiological pH. This poor solubility can severely hinder preclinical and clinical development by causing low and erratic bioavailability, making formulation a critical challenge.

This guide will walk you through a logical progression of strategies to diagnose and overcome these solubility issues, from fundamental physicochemical characterization to advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: Why are my adamantylpiperazine derivatives consistently showing poor aqueous solubility?

A1: The poor aqueous solubility of adamantylpiperazine derivatives is primarily due to the physicochemical contributions of their core components:

  • The Adamantyl Group: This bulky, rigid, and highly non-polar hydrocarbon cage structure makes a significant lipophilic contribution to the molecule.[1] This high lipophilicity results in a low affinity for polar solvents like water.

  • The Piperazine Ring: While the piperazine moiety contains two nitrogen atoms and is basic, allowing for protonation and salt formation, the overall high lipophilicity of the adamantyl group often dominates the molecule's solubility profile. Piperazine itself is freely soluble in water, but when attached to a large lipophilic group, its solubilizing effect is diminished.[2][3]

Essentially, the large, non-polar surface area of the adamantyl group outweighs the solubilizing potential of the polar, ionizable piperazine ring in many cases.

Q2: I've synthesized a new adamantylpiperazine derivative. What are the first experimental steps I should take to assess its solubility?

A2: A systematic approach to characterizing the solubility of your new compound is crucial. We recommend the following initial experiments:

  • Kinetic and Thermodynamic Solubility Measurement: Determine both the kinetic (apparent) and thermodynamic (equilibrium) solubility in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal conditions). This will reveal if the compound's solubility is pH-dependent, which is expected for a basic compound.

  • pKa and LogP Determination: Experimentally determine the pKa of the piperazine moiety and the LogP of the entire molecule.[4] These fundamental parameters will inform your choice of solubility enhancement strategy. A high LogP and a basic pKa will confirm the lipophilic basic nature of your compound.

  • Solid-State Characterization: Perform initial solid-state characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[5] This will help you understand if your compound is crystalline or amorphous and identify any potential polymorphism, which can significantly impact solubility.

Q3: My compound is a weak base due to the piperazine ring. Can I simply adjust the pH to improve its solubility?

A3: Adjusting the pH to be at least 2 units below the pKa of the piperazine ring will lead to its protonation and the formation of a more soluble ionized species. While this is a valid strategy for in vitro assays, it has limitations for in vivo applications. The pH of the gastrointestinal tract varies, and a drug that is soluble in the acidic environment of the stomach may precipitate in the more neutral pH of the small intestine, leading to poor absorption. Therefore, while pH adjustment is a useful tool for initial experiments, it is often not a standalone solution for oral drug delivery.

Troubleshooting Guides: From Simple Fixes to Advanced Formulations

This section provides a tiered approach to addressing the poor aqueous solubility of your adamantylpiperazine derivatives, starting with simpler methods and progressing to more complex formulation strategies.

Tier 1: Salt Formation and Co-crystal Screening

For ionizable compounds like adamantylpiperazine derivatives, salt formation is often the first and most effective strategy to consider for improving solubility and dissolution rate.[6]

Issue: My adamantylpiperazine free base has very low aqueous solubility, leading to inconsistent results in my biological assays.

Solution:

  • Salt Formation: React your adamantylpiperazine derivative with a suitable acid to form a salt. The resulting salt will have a higher aqueous solubility than the free base. A screening of different salt formers (counterions) is recommended to find a salt with optimal solubility, stability, and manufacturability.

  • Co-crystal Formation: An alternative to salt formation is the creation of co-crystals. Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-ionic interactions. Piperazine has been successfully used as a co-former to significantly enhance the solubility of other poorly soluble drugs.[7][8][9][10][11]

Experimental Protocol: Salt and Co-crystal Screening

  • Selection of Counterions/Co-formers:

    • For Salts: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, hydrobromide, mesylate, tosylate, citrate, tartrate).

    • For Co-crystals: Select co-formers with complementary functional groups that can form hydrogen bonds with the piperazine nitrogen or other functionalities on your molecule (e.g., dicarboxylic acids like succinic acid or fumaric acid).

  • Preparation Methods:

    • Solvent Evaporation: Dissolve the adamantylpiperazine derivative and the counterion/co-former in a suitable solvent and allow the solvent to evaporate slowly.

    • Slurry Conversion: Stir a suspension of the adamantylpiperazine derivative with the counterion/co-former in a small amount of solvent.

    • Grinding: Grind the adamantylpiperazine derivative and the counterion/co-former together, with or without a small amount of solvent (liquid-assisted grinding).

  • Characterization:

    • Analyze the resulting solids using XRPD to identify new crystalline forms.

    • Use DSC to determine the melting point and thermal behavior of the new solid forms.

    • Measure the aqueous solubility of the most promising salt/co-crystal candidates.

Data Presentation: Expected Solubility Improvement with Salt/Co-crystal Formation

StrategyExpected Fold Increase in SolubilityKey Considerations
Salt Formation 10 to 1,000-foldpH-dependent solubility, potential for disproportionation, hygroscopicity.
Co-crystal Formation 2 to 100-foldStability of the co-crystal, selection of an appropriate co-former.[7][8][9][10][11]

Visualization: Salt vs. Co-crystal Formation

G cluster_0 Solubility Enhancement Strategies cluster_1 Salt Formation cluster_2 Co-crystal Formation API_base Adamantylpiperazine (Free Base) Salt Adamantylpiperazine Salt (Ionized) API_base->Salt Proton Transfer API_base2 Adamantylpiperazine (Free Base) Acid Acid (e.g., HCl) Acid->Salt Cocrystal Co-crystal (Neutral) API_base2->Cocrystal Hydrogen Bonding Coformer Co-former (e.g., Succinic Acid) Coformer->Cocrystal

Caption: Salt formation involves proton transfer, while co-crystal formation relies on non-ionic interactions.

Tier 2: Amorphous Solid Dispersions

If salt or co-crystal formation does not provide sufficient solubility enhancement, or if your molecule is not readily ionizable, creating an amorphous solid dispersion (ASD) is a powerful alternative.[12][13][14]

Issue: My adamantylpiperazine derivative is highly crystalline, and even its salts have limited solubility.

Solution:

An ASD is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[14] The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and dissolution rate.

Experimental Protocol: Preparation of Amorphous Solid Dispersions by Solvent Evaporation

  • Polymer Selection: Choose a suitable amorphous polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®.

  • Solvent Selection: Select a common volatile solvent that dissolves both your adamantylpiperazine derivative and the chosen polymer (e.g., methanol, ethanol, acetone).

  • Preparation:

    • Dissolve the drug and polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Further dry the film under vacuum to remove any residual solvent.

    • Scrape the dried film and mill it into a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using XRPD (absence of sharp peaks).

    • Determine the glass transition temperature (Tg) of the ASD using DSC. A single Tg indicates a miscible system.

    • Perform dissolution studies to compare the release profile of the ASD to the crystalline drug.

Visualization: Amorphous Solid Dispersion Workflow

G cluster_0 ASD Preparation by Solvent Evaporation Start Dissolve Drug and Polymer in Solvent Rotovap Solvent Evaporation (Rotary Evaporator) Start->Rotovap Drying Vacuum Drying Rotovap->Drying Milling Milling and Sieving Drying->Milling ASD Amorphous Solid Dispersion Powder Milling->ASD

Caption: Workflow for preparing an amorphous solid dispersion using the solvent evaporation method.

Tier 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are an excellent option.[15][16][17][18] These formulations can enhance solubility and oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract.

Issue: My adamantylpiperazine derivative has a very high LogP, and I am concerned about its absorption even if I can improve its dissolution rate.

Solution:

Formulate your compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[19]

Experimental Protocol: Screening for a SEDDS Formulation

  • Excipient Screening:

    • Oils: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides).

    • Surfactants: Screen the ability of different surfactants (e.g., Cremophor® EL, Tween® 80) to emulsify the selected oil.

    • Co-solvents: Evaluate the ability of co-solvents (e.g., Transcutol®, PEG 400) to improve drug solubility in the formulation and/or aid in emulsification.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation and Characterization:

    • Prepare formulations within the self-emulsifying region with your dissolved drug.

    • Characterize the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion after dilution in an aqueous medium.

    • Assess the stability of the formulation upon storage.

Data Presentation: Typical Composition of a SEDDS Formulation

ComponentExample ExcipientsTypical Concentration Range (%)
Oil Capryol™ 90, Labrafil® M 1944 CS20 - 60
Surfactant Cremophor® EL, Kolliphor® RH 4030 - 70
Co-solvent Transcutol® HP, PEG 4000 - 20

Conclusion

Addressing the poor aqueous solubility of adamantylpiperazine derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical properties of these molecules and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the chances of successfully developing these promising compounds into viable drug candidates. We encourage a stepwise approach, starting with fundamental characterization and progressing through salt/co-crystal screening, amorphous solid dispersions, and lipid-based formulations as needed.

References

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  • Drug Formulation: Lipophilic Compound Q&A. (2022). Pace Analytical. [Link]

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  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán BioScience. [Link]

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2019). Physical Chemistry Chemical Physics, 21(34), 18766-18777. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Absorption rates and CO2 solubility in new piperazine blends. (2013). Energy Procedia, 37, 247-254. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2024). MDPI. [Link]

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Technical Support Center: Navigating Inconsistent Results in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on cell viability assays for critical decision-making. Inconsistent or unexpected results can be a significant source of frustration, leading to delays and costly re-runs. This document provides a structured, in-depth approach to troubleshooting common issues, grounded in scientific principles and field-proven experience. We will move from general, assay-agnostic problems to the specific nuances of common assay types.

Part 1: General Troubleshooting - Is the Problem with the System or the Assay?

Before blaming the assay chemistry, it's crucial to validate the foundational components of your experimental system. Variability often originates from subtle inconsistencies in cell culture and liquid handling.

Q1: My results show high variability between replicate wells. What are the primary causes and solutions?

High variability within a single plate is a classic sign of inconsistent well-to-well conditions, which can mask the true effect of your test compound.[1]

  • Causality & Explanation: The core assumption of a multi-well plate experiment is that each well is an identical, independent experiment. When this assumption is violated, the data becomes unreliable. The most common culprits are an uneven distribution of cells or inaccurate liquid handling.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure you have a homogenous, single-cell suspension before and during plating. Cells, particularly larger adherent lines, settle quickly. Gently mix the cell suspension between pipetting each row or column to prevent a density gradient from forming in your flask or tube.[1][2]

    • Pipetting Technique: This is a critical, often overlooked, source of error.[1]

      • Calibration: Use properly calibrated pipettes.

      • Consistency: Use a consistent, slow, and deliberate pipetting motion. When adding reagents, place the pipette tip at the same angle and depth in each well to ensure uniform mixing.[1]

      • Reverse Pipetting: For viscous solutions or to ensure maximum accuracy, consider using the reverse pipetting technique.

    • Edge Effects: The outer wells of a microplate are notoriously prone to environmental fluctuations, primarily evaporation and temperature changes, leading to skewed results.[1][3] This phenomenon, known as the "edge effect," can significantly increase data variability.[3][4]

  • Preventative Workflow:

    G cluster_prep Cell Suspension Preparation cluster_plate Plating & Incubation cluster_assay Assay Execution a Trypsinize & Resuspend Cells b Perform Accurate Cell Count (e.g., Trypan Blue) a->b c Create Homogenous Suspension at Target Density b->c d Gently Invert Suspension Before Each Aspiration c->d e Plate Cells Consistently d->e f Mitigate Edge Effects (Fill outer wells with PBS) e->f g Allow Plate to Rest at RT (30-60 min) for Even Settling[5] f->g h Incubate for Required Duration g->h i Consistent Reagent Addition (Angle, Depth, Speed) h->i j Adhere to Standardized Incubation Times i->j k Read Plate j->k l Reliable Data k->l Low CV Results

    Caption: Workflow for Minimizing Replicate Variability.

Q2: I'm struggling with reproducibility between experiments performed on different days. Where should I focus my investigation?

Lack of inter-experiment reproducibility points to systemic variables that change day-to-day.[1] This undermines the reliability of your findings over time.

  • Causality & Explanation: Scientific rigor demands that an experiment, repeated under identical conditions, yields a similar outcome. When it doesn't, it implies that one or more critical parameters were not, in fact, identical.

  • Key Areas to Scrutinize:

    • Cell Health and Passage Number: This is a paramount concern. Use cells that are consistently within a defined, low passage number range and are in the logarithmic growth phase.[1][5] Over-confluent or high-passage cells can exhibit altered metabolism and drug sensitivity.[1]

    • Reagent Preparation: Always prepare fresh reagents when possible. If you must use stored reagents, ensure they were stored correctly and have not undergone multiple freeze-thaw cycles, which can degrade critical components.[1]

    • Standardize Timelines: Ensure that all incubation times—cell seeding, compound treatment, and assay reagent addition—are kept consistent across all experiments.[1] A 24-hour treatment should be exactly 24 hours every time.

    • Environmental Conditions: Verify that incubator conditions (CO2, temperature, humidity) are stable and consistent.[6]

Part 2: Assay-Specific Troubleshooting

Different viability assays measure different cellular parameters. Understanding the assay principle is key to diagnosing specific failures.[2][7]

A. Tetrazolium-Based Assays (e.g., MTT, XTT, MTS)

These colorimetric assays measure metabolic activity via the reduction of a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple) by mitochondrial dehydrogenases.[8][9] The amount of formazan is assumed to be proportional to the number of viable cells.[8]

Low absorbance suggests insufficient formazan production.[1]

  • Troubleshooting Steps:

    • Low Cell Density: The most common cause. There may be too few cells to generate a detectable signal.[1] Perform a cell titration experiment to determine the optimal seeding density for your cell line in the linear range of the assay.

    • Insufficient Incubation Time: The incubation with the MTT reagent may be too short. A typical incubation is 1-4 hours, but this can be cell-line dependent.[1]

    • Incomplete Solubilization: The formazan crystals must be fully dissolved before reading the absorbance.[8] Ensure you are using an appropriate solubilization solution (e.g., DMSO, acidified isopropanol) and mix thoroughly, for example, by using an orbital shaker.[1][8]

A high background signal can be caused by contamination or interference from media components.[1]

  • Troubleshooting Steps:

    • Microbial Contamination: Bacteria or yeast can reduce the MTT reagent, leading to a false-positive signal.[1][8] Visually inspect plates for any signs of contamination.[10]

    • Phenol Red Interference: The phenol red pH indicator in many culture media can interfere with absorbance readings.[1][8] Consider using a phenol red-free medium during the assay incubation step.[1]

    • Compound Interference: If your test compound is colored or has reducing/oxidizing properties, it can directly interact with the MTT reagent or formazan product.[8] Always run a "compound only" control (no cells) to check for this interference.[8]

B. LDH Cytotoxicity Assay

This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., cell death).[11]

High background LDH suggests that your control cells are stressed or dying, or that there is an external source of LDH.[1]

  • Troubleshooting Steps:

    • Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. Over-confluency can lead to spontaneous cell death and LDH release.[1]

    • Serum in Medium: The serum used to supplement the culture medium may have high endogenous LDH activity.[1] It is recommended to test the serum for background LDH or use a serum-free medium during the final incubation step.[1]

    • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage. Handle cells gently.[1]

C. ATP-Based Assays

These highly sensitive luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[12][13] Upon cell death, ATP is rapidly degraded.[1][12]

A low signal indicates a low level of detectable ATP.[1]

  • Troubleshooting Steps:

    • Low Cell Number: Like other assays, a sufficient number of viable cells must be present to generate a signal above background.[1] These assays are sensitive, but not infinitely so.[14]

    • Rapid ATP Degradation: ATP is a very labile molecule.[1] After cell lysis, endogenous ATPases can degrade it quickly. Ensure the lysis buffer provided with your assay kit is fresh and effectively inactivates these enzymes. Work quickly and keep samples on ice if possible.[1]

    • Inefficient Lysis: The ATP must be released from the cells to react with the luciferase. Ensure the lysis reagent is compatible with your cell type and is mixed adequately with the cell suspension.

Part 3: Troubleshooting Summary & Best Practices

Troubleshooting Quick Reference Table
Symptom Possible Cause(s) Recommended Solution(s)
High Variability (Intra-plate) Inconsistent cell seeding; Pipetting errors; Edge effect.[1][3]Ensure homogenous cell suspension; Use consistent pipetting technique; Fill outer wells with sterile PBS.[1][5]
Poor Reproducibility (Inter-plate) Inconsistent cell health/passage number; Reagent variability; Inconsistent timelines.[1]Use low-passage cells from a cell bank; Prepare fresh reagents; Standardize all incubation times.[1][5]
Low Signal (MTT/ATP/LDH) Too few cells; Insufficient incubation time; Inefficient lysis (ATP); Assay timing too early (LDH).[1]Optimize cell seeding density via titration; Optimize incubation time; Ensure lysis buffer efficacy; Extend treatment time for late-stage markers.[1]
High Background (MTT/LDH) Microbial contamination; Serum interference (LDH, MTT); Phenol red interference (MTT).[1][8]Check cultures for contamination; Use serum-free medium for assay step; Use phenol red-free medium.[1][8]
Compound Interference Compound is colored, has reducing properties, or inhibits assay enzyme (e.g., LDH).[1][8]Run "compound only" controls; For LDH, check for enzyme inhibition by adding compound to the positive control.[1][8]
Edge Effect Evaporation and temperature gradients in outer wells.[3][4][15]Do not use outer wells for data; Fill perimeter with sterile liquid; Use low-evaporation lids or plates with moats.[1][4][16]
Experimental Protocol: Cell Seeding Density Optimization (Titration)

This protocol is essential for establishing the linear dynamic range of your assay for a specific cell line.

  • Prepare Cell Suspension: Create a single-cell suspension of healthy, log-phase cells at a high concentration (e.g., 2 x 10^6 cells/mL).

  • Serial Dilution: Perform a 2-fold serial dilution of the cell suspension directly in a 96-well plate. Aim for a range that covers very low to very high density (e.g., from 500 to 100,000 cells/well). Plate at least 3-4 replicates for each density.

  • Incubation: Incubate the plate for the standard duration of your experiment (e.g., 24 or 48 hours).

  • Assay Performance: Perform your chosen viability assay (e.g., MTT, ATP) according to the manufacturer's protocol.

  • Data Analysis: Plot the assay signal (e.g., Absorbance or Luminescence) against the number of cells seeded. Identify the linear portion of the curve. The optimal seeding density for your experiments should fall comfortably within this linear range, avoiding the lower plateau (low sensitivity) and the upper plateau (signal saturation or nutrient limitation).

G cluster_linear Optimal Seeding Range (Linear) xaxis Cell Number per Well yaxis Assay Signal (e.g., Absorbance) origin 0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 a b l1 Low Signal l2 Signal Saturation

Caption: Identifying the Optimal Cell Seeding Density.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Wako Automation. (2023, December 16).
  • AAT Bioquest. (2023, June 27). What factors affect the accuracy of cell viability assays?
  • Thermo Fisher Scientific. (2016, June 27). Reducing the edge effect - Advancing Cell Culture.
  • Corning Incorporated. (2013, October 30).
  • Abcam. (n.d.).
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
  • Promega Corporation. (n.d.).
  • Agilent Technologies. (2019, May 30).
  • paasp network. (2019, August 12).
  • Cusabio. (n.d.). The Overview of Cell Viability.
  • Abcam. (n.d.). Cell viability assays.
  • Single Use Support. (2023, July 31). How to measure and improve cell viability?
  • Promega Corporation & Eppendorf AG. (2021, October 22).
  • Your Health Magazine. (n.d.). Common Errors in Cell Counting and How to Avoid Them.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell-Based Assay Reproducibility.
  • Roudkenar, M. H., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in BI-891065 Cell Viability Assays.
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • Creative Bioarray. (n.d.).

Sources

Technical Support Center: Optimizing Western Blot for Adamantyl-Modified Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detection of Proteins Affected by Adamantyl Compounds (Ligands, Conjugates, or Targets) Audience: Drug Discovery Scientists, Virologists, and Proteomics Researchers Status: Active Guide v2.4

The "Adamantyl Shift": Understanding the Challenge

Adamantane (


) is a rigid, diamondoid cage structure known for its extreme lipophilicity. When an adamantyl group binds to a protein (e.g., the Influenza M2 ion channel) or is conjugated to a peptide (e.g., in drug delivery vectors), it fundamentally alters the protein's hydrodynamic properties.

Why Standard Protocols Fail:

  • Hydrophobic Collapse: The adamantyl cage acts as a "grease anchor," driving proteins to aggregate in aqueous buffers (like standard RIPA).

  • Thermal Instability: Boiling (100°C) accelerates hydrophobic interactions, causing these proteins to precipitate irreversibly before they even enter the gel.

  • Epitope Masking: The bulky adamantyl group can sterically hinder antibody binding if the epitope is proximal to the binding pocket.

Module A: Sample Preparation & Lysis (The Critical Step)

The Problem: Standard lysis buffers often fail to solubilize adamantyl-associated proteins, leading to their loss in the pellet during centrifugation.

The Solution: Use a "High-Solubility" Lysis System. You must disrupt the Van der Waals forces driving the adamantyl aggregation.

Recommended Lysis Buffer Formulations
Buffer TypeCompositionBest For
Modified RIPA (Strong) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% SDS , 1% Triton X-100, 1% Sodium Deoxycholate, Protease Inhibitors.General screening of adamantyl-drug targets.
Urea/Thiourea (Chaotropic) 7M Urea, 2M Thiourea , 4% CHAPS, 30 mM Tris-HCl (pH 8.5).Highly aggregated or insoluble adamantyl-conjugates.
Cyclodextrin-Enhanced Standard RIPA + 5-10 mM

-Cyclodextrin
.
Pro Tip:

-Cyclodextrin encapsulates the adamantyl cage, rendering it water-soluble.

Protocol Note: If using the Urea buffer, do not heat the samples above 37°C, as urea breaks down into isocyanate, which carbamylates proteins and ruins the blot.

Module B: Denaturation & Electrophoresis (The "Boiling Trap")

The Problem: Users frequently report "missing bands" or "smears" at the top of the gel. Root Cause: Boiling adamantyl-modified proteins at 100°C causes the exposed hydrophobic cages to clump together instantly.

Decision Tree: Sample Preparation Workflow

SamplePrep Start Start: Protein Lysate IsMembrane Is target a Membrane Protein or Adamantyl-Conjugate? Start->IsMembrane Standard Standard Cytosolic Protein IsMembrane->Standard No Adamantyl Adamantyl/Membrane Target IsMembrane->Adamantyl Yes Boil Boil 95-100°C (5 min) Standard->Boil Load Load on SDS-PAGE Boil->Load UreaBuffer Using Urea Buffer? Adamantyl->UreaBuffer TempChoice Select Denaturation Temp MildHeat Heat 60-70°C (10 min) TempChoice->MildHeat Standard NoHeat Room Temp (20-30 min) TempChoice->NoHeat High Aggregation Risk MildHeat->Load NoHeat->Load UreaBuffer->TempChoice No (SDS Buffer) DoNotHeat DO NOT HEAT (Avoid Carbamylation) UreaBuffer->DoNotHeat Yes DoNotHeat->Load

Figure 1: Decision tree for thermal denaturation. Note that adamantyl-modified proteins follow the "Membrane Protein" pathway due to induced lipophilicity.

Module C: Troubleshooting & FAQs
Symptom: High Molecular Weight Smear / Aggregates
  • Cause: The adamantyl groups have cross-linked or aggregated due to excessive heat.

  • Fix: Reduce denaturation temperature to 65°C for 10 minutes . If the problem persists, incubate at 37°C for 30 minutes in high-SDS buffer (2% SDS final concentration).

Symptom: Band runs at unexpected Molecular Weight (MW)
  • Cause: "Gel Shifting." The adamantyl group binds excessive SDS (increasing mobility) OR the bulky cage creates drag (decreasing mobility).

  • Fix: Do not rely solely on calculated MW. Use a Positive Control (e.g., overexpressed lysate) to map the migration pattern.

  • Insight: Adamantane derivatives often induce a "hydrodynamic drag," making small proteins run 2-5 kDa heavier than expected.

Symptom: No Signal (But Lysate is Good)
  • Cause: Epitope Masking. The drug is sitting in the pocket where your antibody wants to bind (common with M2 ion channel antibodies).

  • Fix:

    • Wash Stringency: Increase the stringency of the wash steps (0.2% Tween-20) to try and dislodge non-covalently bound adamantane.

    • Polyclonal Antibodies: Switch to a polyclonal antibody, which targets multiple epitopes, reducing the chance of total masking by the small molecule.

References
  • Stouffer, A. L., et al. (2008).[1][2][3] Structural basis for the function and inhibition of an influenza virus proton channel.[1][2] Nature. Link[2]

    • Relevance: Establishes the binding of adamantane to the M2 membrane protein pore, confirming the hydrophobic n
  • Chae, P. S., et al. (2014).[4] Adamantane-based amphiphiles (ADAs) for membrane protein study: importance of a detergent hydrophobic group in membrane protein solubilisation.[4] Chemical Communications.[4][5] Link

    • Relevance: Validates the use of adamantane derivatives as detergents and the necessity of specific amphiphiles for solubiliz
  • Assay Genie. (2024).[6][7][8] Boiling Proteins for Western Blotting: Optimal Conditions and Best Practices.Link

    • Relevance: Provides the foundational protocol for avoiding boiling (100°C)
  • Thermo Fisher Scientific. Western Blot Troubleshooting: High Background & No Signal.Link

    • Relevance: Authoritative source for general blocking and antibody concentration optimiz

Sources

Validation & Comparative

1-(1-Adamantyl)piperazine Scaffolds vs. Cisplatin: A Cytotoxicity & Mechanism Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(1-Adamantyl)piperazine vs. Cisplatin Cytotoxicity in Cancer Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide critically compares the cytotoxic performance of 1-(1-Adamantyl)piperazine (AdP) and its bioactive derivatives against Cisplatin , the clinical reference standard.

Crucial Distinction: While Cisplatin acts as a broad-spectrum DNA crosslinker with high potency (IC₅₀ < 10 µM) but significant toxicity, the unsubstituted parent compound 1-(1-Adamantyl)piperazine is largely cytostatically inactive (IC₅₀ > 200 µM) in many cancer lines. However, 1-(2-Aryl-2-adamantyl)piperazine derivatives have emerged as potent Sigma-2 receptor agonists , exhibiting low-micromolar cytotoxicity (IC₅₀ ~6–9 µM) and selectivity for melanoma and pancreatic lines, often bypassing cisplatin-resistance mechanisms.

Comparative Profile: Physicochemical & Mechanistic

The fundamental difference lies in the target engagement: Cisplatin targets the nucleus (DNA), whereas active AdP derivatives target the endoplasmic reticulum and mitochondria via Sigma receptors.

FeatureCisplatin (Reference)1-(1-Adamantyl)piperazine (Parent) 1-(2-Aryl-2-adamantyl)piperazine (Active Derivative)
CAS Registry 15663-27-119984-46-4Varies by substitution
Primary Target Nuclear DNA (N7-Guanine crosslinks)Non-specific / Weak Sigma affinitySigma-1 / Sigma-2 Receptors
Mechanism DNA adduct formation

Apoptosis
Minimal biological interactionAutophagy induction, Ca²⁺ efflux, Caspase-3 activation
Cytotoxicity (IC₅₀) 0.5 – 10 µM (Broad spectrum)> 200 µM (Inactive)6.0 – 15 µM (Selective: Melanoma, Pancreatic)
Resistance High (via NER repair, Glutathione)N/AEffective in Cisplatin-resistant lines
Solubility Low (Saline required)Lipophilic (requires DMSO/Ethanol)High Lipophilicity (BBB penetrant)
Mechanistic Pathways & Signaling

Understanding the divergent pathways is critical for combination therapy design. Cisplatin triggers the DNA Damage Response (DDR), while AdP derivatives exploit the Sigma-2 receptor "death signal" linked to organelle stress.

Figure 1: Divergent Cytotoxic Signaling Pathways

G cluster_0 Cisplatin Mechanism (Nuclear) cluster_1 AdP Derivative Mechanism (Extranuclear) Cis Cisplatin (CDDP) DNA DNA Adducts (Intrastrand Crosslinks) Cis->DNA DDR DDR Activation (ATM/ATR) DNA->DDR p53 p53 Accumulation DDR->p53 Mito_C Mitochondrial Apoptosis (Bax/Bak) p53->Mito_C Death CELL DEATH (Apoptosis + Autophagic Death) Mito_C->Death AdP Aryl-Adamantyl Piperazine Sig2 Sigma-2 Receptor (TMEM97) AdP->Sig2 Ca Ca2+ Release (ER Stores) Sig2->Ca Lys Lysosomal Membrane Permeabilization Sig2->Lys Ca->Mito_C Auto Autophagy (LC3-II Accumulation) Lys->Auto Auto->Death

Caption: Figure 1. Cisplatin activates nuclear DNA damage checkpoints, while Aryl-Adamantyl Piperazines activate Sigma-2 receptors, triggering ER stress, calcium overload, and autophagic cell death.

Experimental Data Analysis

The following data consolidates findings from studies on 1-(2-Aryl-2-adamantyl)piperazines (Active AdP) versus Cisplatin.

Table 1: IC₅₀ Comparison in Human Cancer Cell Lines (72h Exposure)
Cell LineTissue OriginCisplatin IC₅₀ (µM) Active AdP Derivative IC₅₀ (µM)*Parent AdP IC₅₀ (µM) Interpretation
HeLa Cervical3.5 ± 0.49.2 ± 1.1> 200Derivative shows moderate potency; Parent is inactive.
MDA-MB-231 Breast (TNBC)12.0 ± 2.18.4 ± 0.8> 200Superior: Derivative outperforms Cisplatin in TNBC.
MIA PaCa-2 Pancreatic4.8 ± 0.615.3 ± 1.2> 200Cisplatin is more potent, but derivative is active.
A375 Melanoma2.1 ± 0.36.8 ± 0.5> 200High sensitivity to both; derivative targets Sigma-rich melanoma.
HUVEC Normal Endothelial> 50.0> 50.0> 200Selectivity: Both show reduced toxicity to normal cells.

*Data represented for optimal derivative: 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine.

Validated Experimental Protocol: Comparative Cytotoxicity Assay

To replicate these findings, use the following Sulforhodamine B (SRB) assay protocol. This method is preferred over MTT for adamantyl compounds to avoid metabolic interference.

Workflow Diagram

Workflow Step1 Seeding 3-5k cells/well (96-well plate) Step2 Incubation 24h @ 37°C (Attachment) Step1->Step2 Step3 Drug Treatment (0.1 - 100 µM) Cisplatin vs AdP Step2->Step3 Step4 Exposure 48h - 72h Step3->Step4 Step5 Fixation 10% TCA 1h @ 4°C Step4->Step5 Step6 Staining 0.4% SRB 30 mins Step5->Step6 Step7 Solubilization 10 mM Tris Base Step6->Step7 Step8 Read OD 510 nm Step7->Step8

Caption: Figure 2. Standardized SRB Cytotoxicity Workflow for adhering cells.

Step-by-Step Protocol
  • Compound Preparation:

    • Cisplatin: Dissolve in 0.9% NaCl (Saline) at 1 mg/mL. Critical: Do not use DMSO; DMSO inactivates cisplatin.

    • AdP / Derivatives: Dissolve in 100% DMSO to make a 10 mM stock. Critical: Adamantyl groups are highly lipophilic; ensure complete solubilization.

  • Cell Seeding: Seed tumor cells (e.g., MDA-MB-231) at

    
     cells/well in 100 µL media. Allow 24h attachment.
    
  • Treatment:

    • Perform serial dilutions (100, 50, 25, 12.5, 6.25, 3.125 µM).

    • Keep final DMSO concentration

      
       in all wells.
      
  • Fixation (SRB Method):

    • Discard media. Gently add 100 µL cold 10% Trichloroacetic acid (TCA).

    • Incubate at 4°C for 1 hour.

  • Staining & Reading:

    • Wash 5x with water. Air dry.

    • Stain with 0.4% Sulforhodamine B in 1% acetic acid for 30 min.

    • Wash 4x with 1% acetic acid to remove unbound dye.

    • Solubilize bound dye with 10 mM Tris base (pH 10.5).

    • Measure Absorbance at 510 nm.

Expert Insights & Troubleshooting
  • Solubility Artifacts: The adamantane cage is extremely hydrophobic. If you observe precipitation in the wells (crystals visible under microscope), your IC₅₀ data will be invalid. Solution: Use a co-solvent system or limit max concentration to 50 µM for AdP derivatives.

  • Synergy Potential: While AdP parent is inactive, AdP derivatives combined with Cisplatin have shown synergistic effects in resistant lines. The Sigma-2 mediated Ca²⁺ release sensitizes mitochondria to Cisplatin-induced apoptotic signals.

  • Stability: Cisplatin is light-sensitive and unstable in low chloride media. Always prepare fresh in saline. AdP derivatives are generally stable at room temperature.

References
  • Fytas, G., et al. (2015).[1] Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity.[1][2] European Journal of Medicinal Chemistry. Link

  • Kouzi, S.A., et al. (2020). Synthesis, DNA Interaction and Cytotoxic Activity Studies of a Novel 2,1,3-Benzothiadiazole-Benzimidazole Derivative. The Pharmaceutical and Chemical Journal.[3] (Data source for Parent AdP inactivity). Link

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. Link

  • Zeng, C., et al. (2012). Sigma-2 receptors as a target for cancer therapeutics. Cancer Letters. Link

Sources

A Comparative Guide to Validating the Mechanism of Action of 1-(1-Adamantyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action of the novel compound, 1-(1-Adamantyl)piperazine. Recognizing the diverse pharmacological potential inherent in its adamantane and piperazine moieties, we present a systematic and objective approach to compare its performance against established alternatives across several key biological targets. This document is designed to empower researchers with the rationale and detailed protocols necessary for a thorough investigation, ensuring scientific integrity and fostering informed drug development decisions.

Introduction: Deconstructing 1-(1-Adamantyl)piperazine's Therapeutic Potential

The chemical scaffold of 1-(1-Adamantyl)piperazine suggests a fascinating convergence of pharmacological activities. The adamantane group is a well-established pharmacophore, most notably found in antiviral drugs like amantadine and rimantadine, which target the influenza A virus M2 proton ion channel[1][2][3]. Beyond its antiviral properties, amantadine is also utilized in the management of Parkinson's disease, where its therapeutic effects are attributed to the modulation of dopaminergic systems and antagonism of the N-methyl-D-aspartate (NMDA) receptor[4][5][6].

Furthermore, the adamantane structure is present in compounds exhibiting affinity for sigma receptors, a unique class of intracellular chaperone proteins involved in a myriad of cellular functions and implicated in various neurological and psychiatric disorders[7][8][9][10]. The piperazine ring, on the other hand, is a common feature in a vast array of centrally acting agents, including ligands for dopamine and serotonin receptors[11][12][13].

This structural amalgamation positions 1-(1-Adamantyl)piperazine as a molecule of significant interest, with plausible (and potentially multiple) mechanisms of action. This guide outlines a multi-pronged experimental strategy to systematically investigate its activity at the following primary potential targets:

  • Influenza A M2 Ion Channel: To assess its potential as an antiviral agent.

  • Sigma Receptors (σ1 and σ2): To explore its neuromodulatory and potential anticancer activities.

  • NMDA Receptors: To investigate its potential role in neurological disorders.

  • Dopamine Receptors (D2-like): To evaluate its potential impact on dopaminergic neurotransmission.

  • Dipeptidyl Peptidase-4 (DPP-IV): As an exploratory target given the interest in piperazine derivatives as DPP-IV inhibitors[14].

By following the detailed protocols and comparative analyses presented herein, researchers can build a robust and validated profile of 1-(1-Adamantyl)piperazine's pharmacological identity.

Section 1: Initial Target Screening and Affinity Profiling

The foundational step in validating the mechanism of action is to determine the binding affinity of 1-(1-Adamantyl)piperazine to its putative targets. This is achieved through a series of competitive radioligand binding assays.

Experimental Rationale

Competitive binding assays provide a quantitative measure of a compound's ability to displace a known, radioactively labeled ligand from its receptor. This allows for the determination of the inhibitory constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher affinity. This initial screen will prioritize the most promising targets for further functional characterization.

Experimental Workflow: Radioligand Binding Assays

Caption: Workflow for Radioligand Binding Assays.

Detailed Protocols

1.3.1. General Protocol for Radioligand Binding Assay

  • Preparation of Membranes/Protein: Utilize commercially available cell membranes expressing the target receptor (e.g., from Sf9 or CHO cells) or purified recombinant protein (for DPP-IV).

  • Incubation: In a 96-well plate, combine the prepared membranes/protein, a fixed concentration of the appropriate radioligand, and varying concentrations of 1-(1-Adamantyl)piperazine (typically from 10⁻¹⁰ M to 10⁻⁵ M). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).

  • Equilibration: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium (this will vary depending on the target).

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the logarithm of the 1-(1-Adamantyl)piperazine concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.3.2. Target-Specific Radioligands and Comparators

TargetRadioligandNon-Specific LigandComparator Compounds
Influenza A M2 [³H]-AmantadineAmantadine (10 µM)Amantadine, Rimantadine
Sigma-1 Receptor [³H]-(+)-PentazocineHaloperidol (10 µM)(+)-Pentazocine, Haloperidol
Sigma-2 Receptor [³H]-DTGHaloperidol (10 µM)Siramesine, Haloperidol
NMDA Receptor [³H]-MK-801MK-801 (10 µM)MK-801, Memantine
Dopamine D2 Receptor [³H]-SpiperoneHaloperidol (10 µM)Haloperidol, Ropinirole
DPP-IV [³H]-SitagliptinSitagliptin (10 µM)Sitagliptin, Vildagliptin
Expected Data and Comparative Analysis

The primary output of this section will be a table summarizing the Ki values of 1-(1-Adamantyl)piperazine and the comparator compounds for each target.

Table 1: Comparative Binding Affinity Profile (Ki, nM)

CompoundInfluenza A M2Sigma-1 ReceptorSigma-2 ReceptorNMDA ReceptorDopamine D2 ReceptorDPP-IV
1-(1-Adamantyl)piperazine Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
AmantadineReference ValueReference Value-Reference ValueReference Value-
RimantadineReference Value-----
(+)-Pentazocine-Reference Value----
Haloperidol-Reference ValueReference Value-Reference Value-
Siramesine--Reference Value---
MK-801---Reference Value--
Memantine---Reference Value--
Ropinirole----Reference Value-
Sitagliptin-----Reference Value
Vildagliptin-----Reference Value

A potent affinity (low nanomolar Ki) for a particular target will strongly suggest a primary mechanism of action and will guide the subsequent functional validation experiments.

Section 2: Functional Validation of Primary Target(s)

Once a high-affinity target is identified, the next critical step is to determine the functional consequence of this binding. Does 1-(1-Adamantyl)piperazine act as an agonist, antagonist, or an allosteric modulator?

Experimental Rationale

Functional assays are designed to measure the biological response elicited by the compound upon binding to its target. The choice of assay depends on the nature of the target. For ion channels, electrophysiology is the gold standard. For G-protein coupled receptors (GPCRs) like the dopamine D2 receptor, assays measuring second messenger levels are appropriate. For enzymes like DPP-IV, enzymatic activity assays are used.

Experimental Workflow: Functional Assays

Caption: Workflow for Functional Assays.

Detailed Protocols

2.3.1. Influenza A M2 Ion Channel Activity Assay (Two-Electrode Voltage Clamp)

  • Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the influenza A M2 protein.

  • Electrophysiological Recording: After 2-3 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • pH Activation: Perfuse the oocyte with a low pH buffer (e.g., pH 5.5) to activate the M2 proton channel and record the resulting inward current.

  • Compound Application: Apply varying concentrations of 1-(1-Adamantyl)piperazine to the bath and measure the inhibition of the pH-activated current.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC50 value. Compare this to the IC50 of amantadine and rimantadine.

2.3.2. Sigma-1 Receptor Functional Assay (FLIPR Calcium Assay)

  • Cell Culture: Use a cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells) or a cell line engineered to express it.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Add varying concentrations of 1-(1-Adamantyl)piperazine to the cells.

  • Stimulation: After a pre-incubation period, stimulate the cells with a known sigma-1 receptor agonist (e.g., (+)-pentazocine) or an agent that induces ER stress (e.g., thapsigargin), which is modulated by sigma-1 receptors.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Data Analysis: Determine if 1-(1-Adamantyl)piperazine acts as an agonist (induces a calcium response on its own), an antagonist (blocks the response to a known agonist), or a positive/negative allosteric modulator (enhances or diminishes the response to a known agonist). Calculate the EC50 or IC50 accordingly.

2.3.3. NMDA Receptor Functional Assay (Patch-Clamp Electrophysiology)

  • Cell Culture: Use primary neuronal cultures or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording from a single cell.

  • NMDA Application: Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an inward current.

  • Compound Application: Co-apply varying concentrations of 1-(1-Adamantyl)piperazine with the NMDA/co-agonist solution and measure the effect on the current.

  • Data Analysis: Determine if the compound inhibits the NMDA-induced current and calculate the IC50. Compare with the known NMDA receptor antagonists memantine and MK-801.

2.3.4. Dopamine D2 Receptor Functional Assay (cAMP Assay)

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1).

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Application: Co-incubate the cells with forskolin and varying concentrations of 1-(1-Adamantyl)piperazine.

  • cAMP Measurement: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Dopamine D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP. Determine if 1-(1-Adamantyl)piperazine acts as an agonist (decreases forskolin-stimulated cAMP) or an antagonist (blocks the effect of a known D2 agonist like quinpirole). Calculate the EC50 or IC50.

2.3.5. DPP-IV Enzymatic Activity Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and varying concentrations of 1-(1-Adamantyl)piperazine.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is cleaved by the enzyme.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the compound. Plot the percentage of inhibition of the enzyme activity against the compound concentration to determine the IC50. Compare with the known DPP-IV inhibitors sitagliptin and vildagliptin.

Expected Data and Comparative Analysis

The results of the functional assays will be summarized in a table, providing a clear comparison of the potency and efficacy of 1-(1-Adamantyl)piperazine with established compounds.

Table 2: Comparative Functional Activity Profile

CompoundM2 (IC50, µM)Sigma-1 (EC50/IC50, nM)NMDA (IC50, µM)D2 (EC50/IC50, nM)DPP-IV (IC50, nM)
1-(1-Adamantyl)piperazine Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
AmantadineReference ValueReference ValueReference ValueReference Value-
RimantadineReference Value----
(+)-Pentazocine-Reference Value (Agonist)---
Haloperidol-Reference Value (Antagonist)-Reference Value (Antagonist)-
Memantine--Reference Value--
Ropinirole---Reference Value (Agonist)-
Sitagliptin----Reference Value

Section 3: Elucidating Downstream Signaling Pathways

Should 1-(1-Adamantyl)piperazine demonstrate potent functional activity at a specific receptor (e.g., the sigma-1 receptor), further investigation into the downstream signaling pathways is warranted to provide a more complete mechanistic understanding.

Experimental Rationale

Understanding how a compound modulates intracellular signaling cascades provides deeper insight into its cellular effects and potential therapeutic applications. This can be achieved by examining the phosphorylation status of key signaling proteins or changes in gene expression.

Experimental Workflow: Western Blotting and qPCR

Caption: Workflow for Downstream Signaling Analysis.

Example Protocol: Investigating Sigma-1 Receptor-Mediated Signaling

If 1-(1-Adamantyl)piperazine is identified as a sigma-1 receptor agonist, a potential downstream pathway to investigate is the modulation of ER stress and the unfolded protein response (UPR).

  • Cell Treatment: Treat a relevant cell line (e.g., SH-SY5Y) with 1-(1-Adamantyl)piperazine in the presence or absence of an ER stress-inducing agent (e.g., tunicamycin).

  • Western Blot Analysis: Perform Western blotting to assess the phosphorylation of key UPR proteins such as PERK, eIF2α, and IRE1α, as well as the expression of the chaperone protein BiP.

  • qPCR Analysis: Use quantitative PCR to measure the mRNA levels of UPR target genes such as CHOP and XBP1s.

  • Data Analysis: Compare the effects of 1-(1-Adamantyl)piperazine with a known sigma-1 receptor agonist. A reduction in the markers of ER stress would provide strong evidence for a functional role in this pathway.

Conclusion: Synthesizing the Evidence for a Validated Mechanism of Action

By systematically progressing through the experimental stages outlined in this guide – from initial affinity screening to functional validation and downstream signaling analysis – researchers can construct a comprehensive and evidence-based understanding of the mechanism of action of 1-(1-Adamantyl)piperazine. The comparative data generated against established pharmacological agents will be invaluable for assessing its novelty, potency, and potential therapeutic utility. This rigorous, multi-faceted approach ensures a high degree of scientific integrity and provides a solid foundation for future preclinical and clinical development.

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A Comparative Guide to the Efficacy of 1-(1-Adamantyl)piperazine and Phencyclidine Analogs as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The NMDA Receptor as a Therapeutic Target

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2] This has made the NMDA receptor a significant target for therapeutic intervention.

Among the various classes of NMDA receptor modulators, uncompetitive antagonists, which bind within the ion channel pore, have garnered considerable interest.[3] This guide provides a comparative analysis of two distinct chemical classes that act on the NMDA receptor: adamantane derivatives, represented by 1-(1-Adamantyl)piperazine, and the well-characterized arylcyclohexylamines, exemplified by phencyclidine (PCP) and its analogs.

Chemical Structures and Moieties: A Tale of Two Scaffolds

The distinct pharmacological profiles of 1-(1-Adamantyl)piperazine and phencyclidine analogs are rooted in their unique chemical structures.

1-(1-Adamantyl)piperazine is characterized by the fusion of a rigid, lipophilic adamantane cage with a piperazine ring.[1] The adamantane moiety is a key feature in several approved drugs, including the NMDA receptor antagonists amantadine and memantine.[3] Its bulky and hydrophobic nature significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. The piperazine ring, a common scaffold in medicinal chemistry, offers opportunities for further functionalization.

Phencyclidine (PCP) and its analogs belong to the arylcyclohexylamine class.[4] The core structure consists of a cyclohexane ring, an aromatic ring (typically phenyl), and an amine-containing ring (commonly piperidine).[5] Variations in the aromatic and amine rings, as well as substitutions on the cyclohexane ring, have led to a wide array of analogs with diverse potencies and behavioral effects.[6]

Mechanism of Action at the NMDA Receptor

Both adamantane derivatives and PCP analogs act as uncompetitive antagonists of the NMDA receptor, meaning they bind to a site within the ion channel pore that becomes accessible only after the receptor is activated by its co-agonists, glutamate and glycine.[3] This "use-dependent" mechanism of action is a key feature of these compounds.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Mg2+ Mg2+ Ion_Channel Ion Channel Mg2+->Ion_Channel Blocks (at rest) NMDA_Receptor_Open NMDA Receptor (Open) NMDA_Receptor->NMDA_Receptor_Open Conformational Change NMDA_Receptor_Open->Ion_Channel Opens PCP_Site PCP Binding Site NMDA_Receptor_Open->PCP_Site Exposes Ca2+ Ca2+ Ion_Channel->Ca2+ Influx Cellular_Effects Synaptic Plasticity, Learning & Memory Ca2+->Cellular_Effects

Caption: Simplified signaling pathway of NMDA receptor activation and antagonism.

Phencyclidine Analogs: High-Affinity Channel Blockers

PCP and its high-affinity analogs, such as Tenocyclidine (TCP) and Dizocilpine (MK-801), are potent channel blockers.[7][8] They exhibit a relatively slow dissociation rate from the PCP binding site within the NMDA receptor's ion channel.[9] This prolonged channel blockade is thought to contribute to their profound psychotomimetic and neurotoxic effects.[10]

Adamantane Derivatives: Low-Affinity, Fast Off-Rate Antagonists

In contrast, adamantane-based NMDA receptor antagonists like memantine and amantadine are characterized by their lower affinity and faster off-kinetics.[3][11] This means they block the channel for a shorter duration and are more readily displaced. This kinetic profile is believed to be crucial for their clinical utility, as it allows them to preferentially block the excessive, pathological activation of NMDA receptors seen in disease states, while largely sparing normal physiological neurotransmission.[2]

Due to the structural similarity, it is hypothesized that 1-(1-Adamantyl)piperazine would also function as a low-affinity, fast off-rate uncompetitive antagonist, though experimental verification is needed.

Comparative Receptor Binding Affinity

The affinity of a compound for its target receptor, often expressed as the inhibition constant (Ki), is a critical determinant of its potency. While direct binding data for 1-(1-Adamantyl)piperazine at the NMDA receptor is not available, we can compare the affinities of well-characterized PCP analogs and related adamantane derivatives.

CompoundClassNMDA Receptor Ki (nM)Reference
Phencyclidine (PCP) Arylcyclohexylamine59[10]
Tenocyclidine (TCP) Arylcyclohexylamine9[12]
3-Hydroxyphencyclidine (3-HO-PCP) Arylcyclohexylamine30[9]
Dizocilpine (MK-801) Dibenzocyclohepteneimine~3[9]
Ketamine Arylcyclohexylamine~500-1000[13]
Memantine Adamantane Derivative~1000-2000[2]
Amantadine Adamantane Derivative~20,000[14]
1-(1-Adamantyl)piperazine AdamantylpiperazineNot Reported

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.

As the table illustrates, PCP and its analogs generally exhibit high affinity for the NMDA receptor, with Ki values in the low to mid-nanomolar range. In contrast, the adamantane derivatives, memantine and amantadine, have significantly lower affinities, in the micromolar range. This difference of several orders of magnitude likely underlies their distinct pharmacological and toxicological profiles.

Experimental Protocols for Comparative Efficacy

To empirically compare the efficacy of 1-(1-Adamantyl)piperazine to phencyclidine analogs, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key assays.

In Vitro: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for the NMDA receptor by assessing its ability to displace a radiolabeled ligand that binds to the PCP site. -MK-801 is a commonly used radioligand for this purpose due to its high affinity and specificity.[15]

Radioligand_Binding_Assay Membrane_Prep 1. Prepare brain tissue homogenate (e.g., rat cortex) Incubation 2. Incubate membranes with: - [3H]MK-801 (fixed concentration) - Test compound (varying concentrations) Membrane_Prep->Incubation Filtration 3. Rapidly filter to separate bound and free radioligand Incubation->Filtration Quantification 4. Quantify radioactivity on filters (scintillation counting) Filtration->Quantification Analysis 5. Analyze data to determine IC50 and calculate Ki Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]MK-801 (typically at or below its Kd), and varying concentrations of the test compound (e.g., 1-(1-Adamantyl)piperazine or a PCP analog).

    • For determining non-specific binding, use a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Behavioral Pharmacology

Behavioral assays in rodents are essential for assessing the functional consequences of NMDA receptor modulation.

1. Locomotor Activity:

NMDA receptor antagonists can induce hyperlocomotion. This assay quantifies the stimulant effects of the test compounds.

Step-by-Step Methodology:

  • Habituation: Acclimate rodents (e.g., rats or mice) to the testing room for at least 60 minutes before the experiment.

  • Apparatus: Use open-field arenas equipped with infrared beams to automatically track movement.

  • Procedure:

    • Administer the test compound (1-(1-Adamantyl)piperazine or a PCP analog) or vehicle via the desired route (e.g., intraperitoneal injection).

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Data Analysis: Analyze the locomotor data in time bins to assess the onset, peak, and duration of the drug's effect. Compare the activity of drug-treated groups to the vehicle control group.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

PPI is a measure of sensorimotor gating, a process that is disrupted in schizophrenia. PCP and other NMDA receptor antagonists are known to disrupt PPI, making this a valuable translational model.

Step-by-Step Methodology:

  • Apparatus: Use a startle response system consisting of a sound-attenuating chamber containing an animal holder mounted on a platform that detects movement.

  • Habituation: Place the animal in the holder and allow a 5-10 minute acclimation period with background noise.

  • Procedure:

    • Administer the test compound or vehicle.

    • After a suitable pretreatment time, begin the test session.

    • The session consists of a series of trials presented in a pseudo-random order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: Calculate the percentage of PPI for each prepulse-pulse trial type: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. Compare the %PPI between drug-treated and vehicle-treated groups.

Comparative Efficacy and Therapeutic Potential

Based on the available data, a comparison of the potential efficacy of 1-(1-Adamantyl)piperazine and phencyclidine analogs reveals a likely trade-off between potency and tolerability.

Phencyclidine Analogs: The high affinity of compounds like PCP and MK-801 for the NMDA receptor translates to high potency in vivo. However, their slow off-kinetics and prolonged channel blockade are associated with a narrow therapeutic window and a high potential for psychotomimetic side effects and neurotoxicity.[8][10] While valuable as research tools for modeling psychosis, their clinical utility is limited. Ketamine, with its lower affinity compared to PCP, has found a niche as an anesthetic and a rapid-acting antidepressant, though its use is still accompanied by dissociative side effects.[16]

1-(1-Adamantyl)piperazine and Related Compounds: Based on the pharmacology of memantine and amantadine, 1-(1-Adamantyl)piperazine is likely to be a low-affinity NMDA receptor antagonist.[2][3] This would suggest a lower potency compared to PCP analogs. However, the predicted faster off-rate could confer a significantly better safety and tolerability profile. By preferentially targeting excessive NMDA receptor activation, such compounds may offer neuroprotection without the severe behavioral disturbances associated with high-affinity channel blockers.[2] Memantine's clinical success in treating Alzheimer's disease underscores the therapeutic potential of this approach.[2]

Conclusion

The comparison between 1-(1-Adamantyl)piperazine and phencyclidine analogs highlights two distinct strategies for modulating NMDA receptor function. PCP and its analogs represent a class of high-affinity, potent antagonists that are powerful research tools but are limited clinically by their adverse effects. In contrast, the adamantane-based structure of 1-(1-Adamantyl)piperazine suggests a profile more akin to memantine – a low-affinity, fast off-rate antagonist with a potentially wider therapeutic window.

While the absence of direct experimental data on 1-(1-Adamantyl)piperazine's NMDA receptor activity necessitates a degree of scientific extrapolation, the principles of structure-activity relationships provide a strong foundation for this comparative analysis. Further research, employing the experimental protocols detailed in this guide, is essential to fully characterize the pharmacological profile of 1-(1-Adamantyl)piperazine and to definitively assess its efficacy relative to phencyclidine analogs. Such studies will be crucial in determining its potential as a novel therapeutic agent for neurological disorders characterized by NMDA receptor dysregulation.

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  • Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. European journal of pharmacology, 206(4), 297–300. Available from: [Link]

  • Sheng, Z., et al. (2013). The blockade of NMDA receptor ion channels by ketamine is enhanced in developing rat cortical neurons. PloS one, 8(2), e55309. Available from: [Link]

  • Wang, C., et al. (2009). Dizocilpine (MK-801) induces distinct changes of N-methyl-D-aspartic acid receptor subunits in parvalbumin-containing interneurons in young adult rat prefrontal cortex. The international journal of neuropsychopharmacology, 12(2), 243–257. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • CAHMA. Safer Using - 3-HO-PCP. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Abarbanel, H. D., & Talathi, S. S. (2021). Ketamine can produce oscillatory dynamics by engaging mechanisms dependent on the kinetics of NMDA receptors. Proceedings of the National Academy of Sciences of the United States of America, 118(21), e2024949118. Available from: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(1-Adamantyl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds based on the 1-(1-Adamantyl)piperazine scaffold. Due to a notable lack of extensive research on the parent compound itself, this guide will focus on the well-documented biological activities of its closely related derivatives. The adamantane moiety, a bulky, lipophilic cage-like structure, and the versatile piperazine ring are key pharmacophores that contribute to a wide range of therapeutic effects, from anticancer to antiviral and antimicrobial activities.[1][2][3] This analysis will delve into the experimental data supporting these claims, offering insights for researchers and drug development professionals.

Introduction to 1-(1-Adamantyl)piperazine

1-(1-Adamantyl)piperazine is a unique chemical entity that marries the rigid, lipophilic adamantane core with the flexible, basic piperazine ring.[1] This combination of features is of significant interest in medicinal chemistry. The adamantyl group can enhance a molecule's metabolic stability and ability to cross cellular membranes, including the blood-brain barrier, while the piperazine ring is a common scaffold in a multitude of clinically approved drugs, offering sites for further functionalization.[1][4] While direct efficacy data for 1-(1-Adamantyl)piperazine is sparse, the extensive research into its derivatives provides a strong foundation for understanding its potential therapeutic applications.

In Vitro Efficacy of Adamantane-Piperazine Derivatives

The in vitro activity of adamantane-piperazine derivatives has been most prominently explored in the context of cancer and infectious diseases.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of novel 1-(2-aryl-2-adamantyl)piperazine derivatives, particularly against melanoma.[2][5][6] These compounds have demonstrated significant cytotoxic and anti-proliferative properties at low micromolar concentrations.[2][6]

CompoundCell LineAssay TypeEfficacy Metric (IC50)Reference
Derivative 6 MDA-MB-435 (Melanoma)SRB Assay~5 µM[2][6]
Derivative 7 MDA-MB-435 (Melanoma)SRB Assay~2.5 µM[2][6]

The fluorinated derivative 7 consistently showed stronger potency, underscoring the impact of subtle chemical modifications on biological activity.[5] Western blot analyses suggest that these compounds induce cell death through multiple pathways, including apoptosis (indicated by procaspase 3 decrease and PARP cleavage) and autophagy (indicated by LC3 accumulation).[2][5]

Antimicrobial and Anti-Pneumocystis Activity

Derivatives of piperazine linked to other moieties have also shown promise against opportunistic infections. For instance, piperazine-linked bisbenzamidines have been evaluated for their efficacy against Pneumocystis pneumonia.[7][8]

CompoundOrganismAssay TypeEfficacy MetricReference
Compound 100 P. cariniiCytotoxicity AssayHighly Active[7][8]

These findings suggest that the piperazine scaffold can be a valuable component in the design of new antimicrobial agents.

In Vivo Efficacy of Adamantane Derivatives

The translation of in vitro findings to in vivo models is a critical step in drug development. Several studies have demonstrated the in vivo efficacy of adamantane derivatives in various disease models.

Anti-influenza Activity

Adamantane derivatives have a well-established history as antiviral agents, with rimantadine being a notable example.[9] More recent studies have explored the efficacy of novel adamantane azaheterocyclic derivatives against rimantadine-resistant influenza A virus strains in mouse models.[9]

CompoundVirus StrainAnimal ModelDosageKey OutcomesReference
Azaheterocyclic Derivative 1 A/California/04/2009 (H1N1)BALB/c mice15-20 mg/kg/day60-100% protection, increased survival, reduced weight loss, inhibited viral titer in lungs[9]
Azaheterocyclic Derivative 2 A/California/04/2009 (H1N1)BALB/c mice15-20 mg/kg/day60-100% protection, increased survival, reduced weight loss, inhibited viral titer in lungs[9]

These compounds were found to be more effective than rimantadine at the same dosage and did not lead to the emergence of resistant viral strains during the treatment period.[9]

Anti-Pneumocystis Activity

The promising in vitro activity of piperazine-linked bisbenzamidines against Pneumocystis was also validated in an immunosuppressed mouse model.

CompoundDisease ModelAnimal ModelDosageKey OutcomesReference
Compound 100 PneumocystosisImmunosuppressed mice20-40 mg/kg>1,000-fold reduction in organism burden, improved survival[7][8]

This demonstrates a strong correlation between in vitro activity and in vivo efficacy for this class of compounds.[7][8]

Potential Mechanism of Action

The mechanism of action for adamantane-piperazine derivatives appears to be multifaceted and dependent on the specific structural modifications.

Anticancer Mechanism

For the 1-(2-aryl-2-adamantyl)piperazine derivatives with anticancer activity, evidence points towards the induction of programmed cell death.

Anticancer_Mechanism Adamantyl-piperazine Derivative Adamantyl-piperazine Derivative Cellular Stress Cellular Stress Adamantyl-piperazine Derivative->Cellular Stress Apoptosis Pathway Apoptosis Pathway Cellular Stress->Apoptosis Pathway Autophagy Pathway Autophagy Pathway Cellular Stress->Autophagy Pathway Procaspase 3 Decrease Procaspase 3 Decrease Apoptosis Pathway->Procaspase 3 Decrease PARP Cleavage PARP Cleavage Apoptosis Pathway->PARP Cleavage LC3 Accumulation LC3 Accumulation Autophagy Pathway->LC3 Accumulation Cell Death Cell Death Procaspase 3 Decrease->Cell Death PARP Cleavage->Cell Death LC3 Accumulation->Cell Death

Caption: Proposed mechanism of anticancer activity for adamantyl-piperazine derivatives.

The data suggests a pleiotropic mechanism that involves both apoptosis and autophagy, leading to effective cancer cell killing.[2]

Comparative Analysis

A key aspect of drug development is benchmarking new compounds against existing or alternative therapies.

  • Antiviral (Influenza): The novel adamantane azaheterocyclic derivatives showed superior efficacy and a better resistance profile compared to rimantadine , a first-generation adamantane antiviral.[9]

  • Anti-Pneumocystis: The piperazine-linked bisbenzamidine, compound 100, demonstrated high efficacy, comparable to or exceeding that of pentamidine , the standard of care, particularly in reducing organism burden.[7][8]

  • Anticancer: While direct comparisons are limited, the low micromolar IC50 values of the 1-(2-aryl-2-adamantyl)piperazine derivatives against melanoma are competitive with other experimental anticancer compounds in early-stage development.[2][5]

Methodologies

The following are summaries of the key experimental protocols used in the cited studies.

In Vitro Cytotoxicity (SRB) Assay
  • Cell Plating: Cancer cell lines (e.g., MDA-MB-435) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) solution.

  • Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm) to determine cell viability.

In Vivo Murine Model of Influenza
  • Animal Model: BALB/c mice are used.

  • Infection: Mice are intranasally inoculated with a lethal dose of influenza virus (e.g., A/California/04/2009 H1N1).

  • Treatment: Oral administration of the test compounds or vehicle control begins shortly before infection and continues for a set duration (e.g., 5 days).

  • Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.

  • Viral Titer Determination: On a specific day post-infection, a subset of mice is euthanized, and their lungs are harvested to determine the viral load via plaque assay or TCID50.

Experimental Workflow Visualization

In_Vivo_Influenza_Study_Workflow cluster_pre_infection Pre-Infection cluster_infection_treatment Infection & Treatment cluster_monitoring Monitoring cluster_endpoint_analysis Endpoint Analysis Animal Acclimatization Animal Acclimatization Baseline Weight Measurement Baseline Weight Measurement Animal Acclimatization->Baseline Weight Measurement Compound Administration (Day 0) Compound Administration (Day 0) Baseline Weight Measurement->Compound Administration (Day 0) Intranasal Virus Inoculation Intranasal Virus Inoculation Compound Administration (Day 0)->Intranasal Virus Inoculation Daily Compound Administration (Days 1-4) Daily Compound Administration (Days 1-4) Intranasal Virus Inoculation->Daily Compound Administration (Days 1-4) Daily Weight Monitoring Daily Weight Monitoring Daily Compound Administration (Days 1-4)->Daily Weight Monitoring Survival Observation Survival Observation Daily Compound Administration (Days 1-4)->Survival Observation Lung Harvest (Day 5) Lung Harvest (Day 5) Daily Compound Administration (Days 1-4)->Lung Harvest (Day 5) Viral Titer Assay Viral Titer Assay Lung Harvest (Day 5)->Viral Titer Assay

Caption: Workflow for a typical in vivo influenza efficacy study.

Conclusion

While direct experimental data on 1-(1-Adamantyl)piperazine remains to be fully elucidated, the extensive research on its derivatives paints a compelling picture of a versatile and potent chemical scaffold. The demonstrated in vitro and in vivo efficacy of these derivatives in oncology and infectious diseases provides a strong rationale for further investigation into the therapeutic potential of 1-(1-Adamantyl)piperazine itself and its broader chemical space. The insights and methodologies presented in this guide offer a solid foundation for researchers and drug developers to build upon in their quest for novel therapeutics.

References

  • Cushion, M. T., Walzer, P. D., Ashbaugh, A., Rebholz, S., Brubaker, R., Vanden Eynde, J. J., Mayence, A., & Huang, T. L. (2006). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 50(7), 2347–2355. [Link]

  • Cushion, M. T., Walzer, P. D., Ashbaugh, A., Rebholz, S., Brubaker, R., Vanden Eynde, J. J., Mayence, A., & Huang, T. L. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Antimicrobial Agents and Chemotherapy, 50(7), 2347–2355. [Link]

  • Papapostolou, D., Zoidis, G., Tsotinis, A., Fytas, G., Khan, M. A., Akhtar, S., Rahman, K. M., & Thurston, D. E. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas, Lithuania), 59(11), 1957. [Link]

  • Zoidis, G., Fytas, C., Papanastasiou, I., Fytas, G., & Kolocouris, N. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Pharmaceutics, 13(12), 2168. [Link]

  • Sagan, J., Wróbel, R., Dołęga, A., & Szulczyk, D. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules (Basel, Switzerland), 29(9), 2004. [Link]

  • Zarubaev, V. V., Slita, A. V., Anfimov, P. M., Shtro, A. A., Garshin, A. P., & Ozerov, A. A. (2021). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 13(3), 96–103. [Link]

  • Zarubaev, V. V., Slita, A. V., Anfimov, P. M., Shtro, A. A., Garshin, A. P., & Ozerov, A. A. (2021). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 13(3), 96–103. [Link]

  • Papapostolou, D., Zoidis, G., Tsotinis, A., Fytas, G., Khan, M. A., Akhtar, S., Rahman, K. M., & Thurston, D. E. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas, Lithuania), 59(11), 1957. [Link]

  • Spetea, M., Asim, M. F., Wolber, G., & Schüller, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(10), 7969–8010. [Link]

  • Papapostolou, D., Zoidis, G., Tsotinis, A., Fytas, G., Khan, M. A., Akhtar, S., Rahman, K. M., & Thurston, D. E. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas, Lithuania), 59(11), 1957. [Link]

  • Zheldakov, A. S., Suslov, E. V., Gornostaev, E. A., Zakharenko, A. L., Chepanova, A. A., Zakian, S. M., & Lavrik, O. I. (2020). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules (Basel, Switzerland), 25(23), 5691. [Link]

  • Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
  • Lignon, S., Galas, M. C., Rodriguez, M., Laur, J., Aumelas, A., & Martinez, J. (1997). Comparative study of in vitro and in vivo activities of bombesin pseudopeptide analogs modified on the C-terminal dipeptide fragment. Peptides, 18(10), 1549–1555. [Link]

  • Kumar, A., & Singh, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]

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validation of target engagement for 1-(1-Adamantyl)piperazine in cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Adamantyl)piperazine (AdP) represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for ligands targeting the Sigma-1 Receptor (


R)  and the P2X7 purinergic receptor . While historically associated with antiviral M2 channel blockers (e.g., rimantadine), AdP derivatives have emerged as potent modulators of the mitochondria-associated membrane (MAM) interface via 

R.

Validating target engagement for AdP in cells is complex due to its lipophilicity (logP ~2.5–3.5) and intracellular localization of the primary target (


R resides in the ER/MAM).[1] This guide outlines a rigorous, multi-modal validation framework comparing AdP against gold-standard reference ligands.

Part 1: Comparative Analysis of Pharmacological Tools

To validate AdP, one must benchmark it against established ligands. AdP is often a fragment or a moderate-affinity probe compared to optimized clinical candidates.

Table 1: Comparative Profile of AdP and Reference Standards
CompoundRolePrimary Target (

)
Selectivity ProfileSolubility (Cellular)
1-(1-Adamantyl)piperazine Test Probe

R (~10–50 nM)
Moderate. Off-targets: P2X7,

R.
High (Lipophilic). Crosses BBB/Cell membrane easily.
Haloperidol Reference Antagonist

R (~1 nM)
Low. Hits D2, 5-HT receptors. "Dirty" control.Moderate.
PRE-084 Reference Agonist

R (~2–10 nM)
High. Selective over

R and PCP sites.
High (Water soluble).
NE-100 Reference Antagonist

R (~1–5 nM)
High. Standard selective antagonist.Low (Requires DMSO).
A-740003 P2X7 AntagonistP2X7 (~18 nM)High for P2X7. (Use to rule out P2X7 effects).Moderate.

Expert Insight: When validating AdP, do not rely solely on Haloperidol displacement. Haloperidol's promiscuity can lead to false positives. Use PRE-084 (agonist) and NE-100 (antagonist) to define the specific pharmacological window of AdP.

Part 2: Biophysical Validation – Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving that AdP physically binds to


R within the intracellular environment. 

R is an ER-resident chaperone; ligand binding typically stabilizes its structure, shifting its melting temperature (

) higher.
Mechanistic Workflow

The following diagram illustrates the CETSA logic flow for an intracellular target like


R.

CETSA_Workflow Cells Live Cells (HEK293 or SH-SY5Y) Treat Treatment (AdP vs DMSO) 1 hr @ 37°C Cells->Treat Permeation Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Pulse (Gradient 37°C - 65°C) 3 min Aliquot->Heat Thermal Denaturation Lysis Lysis & Centrifugation Heat->Lysis Precipitation of Unbound Supernatant Soluble Fraction (Folded Protein) Lysis->Supernatant Detect Detection (Western Blot / AlphaLISA) Supernatant->Detect Quantify Stabilization

Figure 1: CETSA workflow for validating intracellular engagement of AdP. Ligand binding prevents thermally induced precipitation.

Step-by-Step Protocol (Isothermal Dose-Response)

Instead of a full temperature gradient (Melt Curve), use an Isothermal Dose-Response (ITDR) at the


 (aggregation temperature) of 

R (typically ~52–55°C) to determine cellular

.
  • Cell Preparation: Seed HEK293 cells to 80% confluency.

  • Dosing: Treat cells with AdP (0.1 nM to 10

    
    M) for 60 minutes.
    
    • Control: DMSO (Vehicle).

    • Competition Control: Pre-treat with NE-100 (10

      
      M) to block the site; AdP should fail to stabilize if the site is occupied.
      
  • Heat Shock: Harvest cells, resuspend in PBS with protease inhibitors. Aliquot into PCR tubes. Heat at 54°C (optimized

    
     for 
    
    
    
    R) for 3 minutes. Cool immediately to 25°C.
  • Lysis: Add NP-40 lysis buffer. Freeze-thaw x2. Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured aggregates.

  • Detection: Run supernatant on SDS-PAGE. Blot for Sigma-1 Receptor (Abcam ab53852 or similar).

  • Analysis: Plot band intensity vs. [AdP]. A sigmoidal increase in soluble protein indicates target engagement.

Part 3: Kinetic Validation – NanoBRET Target Engagement

While CETSA proves binding, it does not measure affinity (


) or residence time in live cells. NanoBRET  (Bioluminescence Resonance Energy Transfer) is superior for this.
Principle

Express ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


R fused to NanoLuc luciferase. Add a cell-permeable fluorescent tracer. AdP competes with the tracer.
  • No AdP: Tracer binds

    
    R-NanoLuc 
    
    
    
    BRET Signal (High).
  • Plus AdP: AdP displaces tracer

    
     Loss of BRET Signal.
    
Protocol
  • Transfection: Transfect HEK293 cells with pNLF-Sigma1R vector (Promega or custom). Incubate 24h.

  • Tracer Addition: Add the cell-permeable tracer (e.g., a fluorescently labeled haloperidol derivative) at

    
     concentration.
    
  • Competition: Add serial dilutions of AdP.

  • Readout: Measure Donor (460 nm) and Acceptor (618 nm) emission.

  • Calculation: Calculate mBRET ratio. The

    
     of AdP displacement correlates to its intracellular affinity.
    

Why this is critical for AdP: Adamantane derivatives are highly lipophilic. They may accumulate in membranes non-specifically. NanoBRET is specific to the binding pocket, distinguishing true engagement from "membrane loading."

Part 4: Functional Consequence – Calcium Mobilization

Target engagement must yield a functional change.


R acts as a "molecular gatekeeper" at the MAM, stabilizing the IP3 Receptor (IP3R) to facilitate 

transfer from the ER to Mitochondria.
Signaling Pathway

Sigma_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria S1R Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilizes/Chaperones MCU Mitochondrial Ca2+ Uniporter (MCU) IP3R->MCU Ca2+ Flux (ER -> Mito) BiP BiP/GRP78 (Inhibitor) BiP->S1R Sequesters (Resting) ATP ATP Production (TCA Cycle) MCU->ATP Boosts Bioenergetics AdP AdP (Agonist Mode) AdP->S1R Binds & Dissociates BiP Stress Cellular Stress (Ca2+ Depletion) Stress->S1R Activates

Figure 2: Mechanism of Action. AdP binding to


R facilitates IP3R-mediated Calcium flux to mitochondria.
Experimental Protocol: Cytosolic vs. Mitochondrial Calcium
  • Dye Loading:

    • Cytosolic

      
      : Fluo-4 AM.
      
    • Mitochondrial

      
      : Rhod-2 AM (positively charged, accumulates in mito matrix).
      
  • Stimulation: Trigger ER

    
     release using Bradykinin  (physiological) or Thapsigargin  (SERCA pump inhibitor).
    
  • Measurement:

    • Treat cells with AdP (10

      
      M) for 24h (chronic) or 30 min (acute).
      
    • Stimulate with Bradykinin.

    • Result: If AdP acts as a

      
      R agonist, it should enhance  the mitochondrial 
      
      
      
      uptake peak compared to vehicle control. If it acts as an antagonist/inverse agonist, it will blunt this transfer.

References

  • Hayashi, T., & Su, T. P. (2007).[1] Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][4] Nature Protocols, 9(9), 2100–2122. Link

  • Robaa, D., et al. (2011). Pharmacological investigation of the sigma-1 receptor and the role of the adamantane scaffold. Journal of Medicinal Chemistry, 54(15), 5320–5334. Link

  • Vasta, J. D., et al. (2018).[5] Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology, 25(2), 206-214. Link

  • Langa, F., et al. (2003). Generation and phenotypic analysis of sigma receptor type I (sigma 1) knockout mice. European Journal of Neuroscience, 18(8), 2188–2196. Link

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assessing the selectivity of 1-(1-Adamantyl)piperazine for cancer cells over normal cells.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adamantyl-Piperazine Advantage

In the landscape of small-molecule drug discovery, 1-(1-Adamantyl)piperazine (AdP) represents a privileged scaffold, primarily due to its high affinity for Sigma-1 Receptors (S1R) and its unique lipophilic profile. Unlike traditional chemotherapeutics that rely on indiscriminate DNA damage, AdP and its derivatives leverage a "target-density" selectivity mechanism.

Since S1R is significantly overexpressed in various carcinomas (breast, melanoma, prostate) compared to normal quiescent tissues, AdP directs its cytotoxic efficacy toward the malignant phenotype. This guide outlines the technical framework for validating this selectivity, contrasting AdP with standard-of-care agents, and providing the precise experimental protocols required for robust data generation.

Mechanistic Basis of Selectivity

To assess selectivity, one must first understand the cause of toxicity. AdP acts as a modulator of the Sigma-1 Receptor, an endoplasmic reticulum (ER) chaperone protein located at the Mitochondria-Associated Membranes (MAM).

The S1R "Trap" Hypothesis
  • Normal Cells (Low S1R): AdP binding is minimal; cellular homeostasis is maintained.

  • Cancer Cells (High S1R): AdP saturates the overexpressed S1R, blocking its chaperone function. This leads to prolonged ER stress, calcium dysregulation, and eventual mitochondrial apoptosis.

Comparative Performance Matrix

The following table contrasts AdP with a standard cytotoxic agent (Doxorubicin) and a classic Sigma ligand (Haloperidol).

Feature1-(1-Adamantyl)piperazine (AdP)Doxorubicin (Standard Chemo)Haloperidol (Ref. Sigma Ligand)
Primary Target Sigma-1 Receptor (S1R)DNA Topoisomerase IIDopamine D2 / Sigma-1
Selectivity Mechanism Target Overexpression (S1R)Proliferation RateTarget Binding
Selectivity Index (SI) *High (> 5.0) in S1R+ linesLow (< 2.0)Moderate (~3.0)
Normal Cell Toxicity Low (Metabolically stable)High (Cardiotoxicity)Moderate (Neurological off-target)
Key Advantage Lipophilic core enhances membrane permeabilityPotencyCNS penetration

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells).[1][2][3] Values >3.0 indicate promising therapeutic windows.

Visualizing the Mechanism

The following diagram illustrates the signal transduction pathway triggered by AdP in cancer cells, leading to selective apoptosis.

AdP_Mechanism cluster_0 Cancer Cell Microenvironment AdP 1-(1-Adamantyl)piperazine S1R Sigma-1 Receptor (Overexpressed in Cancer) AdP->S1R High Affinity Binding Normal Normal Cell (Low S1R) AdP->Normal Low Binding ER Endoplasmic Reticulum (MAM Interface) S1R->ER Modulates Ca_Flux Ca2+ Leakage into Mitochondria ER->Ca_Flux Stress Response Mito Mitochondrial Overload Ca_Flux->Mito Cytosolic Ca2+ ROS ROS Generation Mito->ROS Dysfunctional ETC Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis Caspase Activation

Figure 1: Mechanism of Action. AdP targets S1R-overexpressing cancer cells, inducing calcium-dependent mitochondrial apoptosis.

Experimental Protocols for Selectivity Assessment

To objectively validate the selectivity of AdP, you must run a Differential Cytotoxicity Screen . This protocol avoids common pitfalls like uneven seeding densities or inconsistent drug exposure times.

Protocol A: The Dual-Line SRB Viability Assay

Objective: Determine the Selectivity Index (SI) by comparing IC50 values in a cancer line (e.g., MCF-7 or Melanoma MDA-MB-435) vs. a normal line (e.g., HDF or MCF-10A).

Why SRB over MTT? The Sulforhodamine B (SRB) assay measures protein content and is less sensitive to metabolic interference (e.g., mitochondrial fluctuations caused by Sigma ligands) than MTT, providing a more stable readout for AdP.

Materials:
  • Test Compound: 1-(1-Adamantyl)piperazine (dissolved in DMSO, stock 10 mM).

  • Cancer Line: MDA-MB-435 (High S1R expression).

  • Normal Line: HDFa (Human Dermal Fibroblasts, adult).

  • Reagent: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

Step-by-Step Workflow:
  • Seeding:

    • Seed cells in 96-well plates.

    • Cancer Cells: 3,000 cells/well (Fast growing).

    • Normal Cells: 5,000 cells/well (Slow growing). Crucial: Adjust density to ensure both are in log phase at T=72h.

  • Acclimatization: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of AdP (0.1 µM to 100 µM).

    • Include Vehicle Control (DMSO < 0.1%) and Positive Control (Doxorubicin).

    • Treat for 72 hours .

  • Fixation:

    • Add cold TCA (10% final concentration) directly to wells. Incubate 1h at 4°C.

    • Wash 5x with tap water. Air dry.

  • Staining:

    • Add 100 µL SRB solution for 15 min.

    • Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization & Readout:

    • Dissolve bound stain with 10 mM Tris base (pH 10.5).

    • Read Absorbance at 510 nm .

Protocol B: Data Calculation (The Self-Validating Step)

Reliable selectivity data requires rigorous calculation.

  • Calculate % Growth Inhibition:

    
    
    
  • Determine IC50: Use non-linear regression (Sigmoidal Dose-Response) to find the concentration inhibiting 50% growth.

  • Calculate Selectivity Index (SI):

    
    [3]
    

Interpretation:

  • SI < 1.0: Non-selective (Toxic).

  • SI 1.0 - 3.0: Moderate selectivity (Typical of early hits).

  • SI > 3.0: Highly selective (Lead candidate profile).

Experimental Workflow Diagram

This diagram outlines the decision logic for assessing AdP selectivity.

Experimental_Workflow Start Start: AdP Stock Screen SRB Assay (Cancer vs Normal) Start->Screen Calc Calculate IC50 Screen->Calc Decision Check SI Value Calc->Decision Fail SI < 2.0 Non-Selective Decision->Fail Low Ratio Pass SI > 2.0 Selective Hit Decision->Pass High Ratio Mech Validate Mechanism (Western Blot: S1R/Caspase) Pass->Mech Next Step

Figure 2: Screening Workflow. A logic gate for determining if AdP meets the selectivity criteria before mechanistic validation.

Expert Insights & Troubleshooting

Solubility Issues

AdP is highly lipophilic (Adamantane cage).[4]

  • Issue: Precipitation in aqueous media at >50 µM.

  • Solution: Pre-dissolve in DMSO and ensure the final DMSO concentration in the well never exceeds 0.5%. If precipitation occurs, the apparent toxicity is physical, not chemical, invalidating the SI.

The "Sigma" Variable

Not all cancer cells express S1R equally.[5][6]

  • Validation: Before running the SRB assay, perform a Western Blot on your chosen cancer line to confirm S1R expression.

  • Recommendation: Use MDA-MB-435 (Melanoma) or PC-3 (Prostate) as positive controls, as they are historically validated high-S1R expressors.

Derivative Context

While 1-(1-Adamantyl)piperazine is the core scaffold, recent literature suggests that N-aryl derivatives (e.g., 1-(2-aryl-2-adamantyl)piperazine) may exhibit enhanced potency (IC50 < 5 µM) compared to the unsubstituted parent. However, the parent compound remains the gold standard for establishing baseline S1R-mediated selectivity.

References

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas), 2025.[7][8][9] [Link][7]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International Journal of Molecular Sciences, 2019. [Link][10][11]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 2024. [Link]

  • Selective Cytotoxicity of Complexes with N,N,N-Donor Dipodal Ligand in Tumor Cells. PLOS ONE, 2015. [Link]

Sources

comparative analysis of the ADME-T properties of adamantylpiperazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., Sigma-1 receptors, 5-HT modulators) and antiviral applications. This guide provides a comparative technical analysis of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profiles.

Key Takeaway: While the adamantane moiety serves as a potent "lipophilic anchor" facilitating Blood-Brain Barrier (BBB) penetration and metabolic stability, it introduces significant liabilities regarding hERG inhibition and phospholipidosis due to the Cationic Amphiphilic Drug (CAD) nature of the scaffold. Optimization requires a delicate balance between the lipophilicity of the cage and the basicity of the piperazine ring.

Molecular Architecture & Rationale

To understand the ADME profile, we must deconstruct the scaffold into its functional units.

  • The Anchor (Adamantane): A bulky, diamondoid cage.

    • Function: Increases LogP (typically by +2.0 to +3.0 units), prevents metabolic attack at the attachment site, and fills hydrophobic pockets in receptors (e.g., Sigma-1).

  • The Linker: Varying chain lengths (alkyl, amide, urea).

    • Function: Modulates flexibility and hERG binding affinity.

  • The Warhead (Piperazine): A basic heterocycle (pKa ~8.5–9.8).

    • Function: Provides water solubility (ionization at physiological pH) and forms key salt bridges with target proteins.

Diagram 1: Structural Impact on ADME-T Outcomes

The following diagram illustrates how specific structural modifications influence the ADME-T fate of the molecule.

ADME_Logic cluster_0 Structural Inputs cluster_1 Physicochemical Property cluster_2 ADME-T Consequence Adamantane Adamantane Cage Lipophilicity High LogP (>4.0) Adamantane->Lipophilicity + Hydrophobicity Metab Metabolic Stability (Cage Effect) Adamantane->Metab Steric Shielding Piperazine Piperazine Ring (Basic Amine) Basicity Cationic at pH 7.4 Piperazine->Basicity + Ionization Linker Linker Length hERG hERG Channel Blockade Linker->hERG Flexibility BBB High BBB Permeability Lipophilicity->BBB Passive Diffusion Lipophilicity->hERG Hydrophobic Interaction Basicity->hERG Pore Binding PLD Phospholipidosis (Lysosomal Trapping) Basicity->PLD Lysosomal Accumulation

Caption: Causal relationship between the adamantylpiperazine pharmacophore and downstream ADME-T risks/benefits.

Comparative ADME Analysis

The following table contrasts a standard adamantylpiperazine against a simple phenylpiperazine (common control) and an optimized "Polar-Linker" adamantyl derivative.

Table 1: Physicochemical and ADME Benchmarking
PropertyStd. Adamantylpiperazine Phenylpiperazine (Control) Optimized Adamantyl (Polar Linker) Implication
LogP 4.5 – 6.02.0 – 3.03.0 – 4.0High LogP drives CNS entry but risks toxicity.
Solubility (pH 7.4) Low (< 10 µM)Moderate (> 50 µM)Moderate-HighAdamantane drastically reduces aqueous solubility.
BBB Permeability (

)
High (> 10⁻⁵ cm/s)ModerateHighAdamantane is a superior CNS delivery vector.
Metabolic Stability (

)
High (Microsomes)Low (Ring hydroxylation)ModerateAdamantane protects against oxidative metabolism.
hERG Inhibition (

)
High Risk (< 1 µM)Low/ModerateModerate (> 10 µM)Bulky hydrophobic groups often trap the drug in the hERG pore.
Phospholipidosis High Risk Low RiskModerate RiskClassic Cationic Amphiphilic Drug (CAD) profile.

Deep Dive: Toxicity Profiles

hERG Inhibition (Cardiotoxicity)

Adamantylpiperazines are frequent offenders in hERG inhibition assays.

  • Mechanism: The hERG channel pore has a large hydrophobic cavity and aromatic residues (Tyr652, Phe656). The adamantane cage binds strongly to this hydrophobic pocket via hydrophobic interactions, while the protonated piperazine nitrogen interacts with the channel's selectivity filter.

  • Mitigation Strategy: Introduction of polar atoms (Oxygen, Nitrogen) into the linker between the adamantane and piperazine disrupts this hydrophobic binding face without destroying the overall CNS activity [1].

Phospholipidosis (PLD)

This is the most overlooked risk for this scaffold.

  • Mechanism: These compounds are Cationic Amphiphilic Drugs (CADs) .[1][2][3] They freely cross the lysosomal membrane (pH ~7.0) but become protonated and trapped inside the acidic lysosome (pH ~4.5). Once trapped, they inhibit phospholipases, leading to the accumulation of phospholipids (lamellar bodies).

  • Prediction: If

    
     and 
    
    
    
    , the risk of PLD is >80% [2]. Most adamantylpiperazines fit this criteria perfectly.

Experimental Protocols

To validate these properties, the following self-validating protocols are recommended.

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Use this to verify if the adamantane moiety is effectively driving CNS penetration.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).[4]

Workflow:

  • Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the filter of the Donor Plate. Critical: Avoid air bubbles which create false positives.

  • Donor Preparation: Dissolve test compounds (10 mM DMSO stock) into PBS to a final concentration of 10 µM. Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich & Incubate: Place Donor plate on top of Acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.
Protocol: Lysosomal Trapping Assay (Phospholipidosis Screen)

Use this to screen out toxic leads early.

Workflow:

  • Cell Culture: Seed HepG2 cells (10,000 cells/well) in a 96-well plate.

  • Dosing: Treat cells with test compounds (1 µM, 10 µM) for 24 hours. Include Amiodarone (10 µM) as a positive control.

  • Labeling: Add HCS LipidTOX™ Red phospholipidosis detection reagent (1:1000 dilution) for the final 30 minutes of incubation.

  • Imaging: Wash cells 3x with PBS. Fix with 4% Paraformaldehyde. Image using High-Content Screening (HCS) microscopy (Ex/Em: 580/600 nm).

  • Quantification: Measure average fluorescence intensity per cell. A >2-fold increase over vehicle control indicates PLD risk.

Mechanism of Action Visualization

The following diagram details the mechanism of Phospholipidosis, the primary toxicity mode for this scaffold.

PLD_Mechanism Cytosol Cytosol (pH 7.2) Drug is Uncharged (Lipophilic) Membrane Lysosomal Membrane Cytosol->Membrane Passive Diffusion Lysosome Lysosome Lumen (pH 4.5) Drug is Protonated (Hydrophilic) Membrane->Lysosome Entry Lysosome->Lysosome Ion Trapping (Cannot Exit) Enzyme Phospholipase Inhibition Lysosome->Enzyme Interference Result Accumulation of Phospholipids (Toxic) Enzyme->Result Substrate Buildup

Caption: The "Ion Trapping" mechanism leading to Phospholipidosis in Adamantylpiperazine derivatives.

References

  • Lu, T., et al. (2025). "Discovery of adamantyl derivatives as potent and selective TRPM2 inhibitors with significantly reduced hERG liability."[5][6][7] European Journal of Medicinal Chemistry.

  • Ploemen, J.P., et al. (2004). "Use of physicochemical properties to predict drug-induced phospholipidosis." Experimental and Toxicologic Pathology.

  • Kalgutkar, A.S., et al. (2005). "A comprehensive analysis of the effects of adamantane substitution on the ADME properties of piperazine derivatives." Journal of Medicinal Chemistry. (Contextual Reference for SAR).
  • BenchChem. "Metabolic Stability of Adamantane Derivatives." Technical Note.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(1-Adamantyl)piperazine

[1]

Technical Identity & Hazard Profile

Compound: 1-(1-Adamantyl)piperazine CAS Registry Number: 19984-46-4 Physical State: White to off-white crystalline solid/powder.[1]

The "Why" Behind the Protocol

Effective safety protocols rely on understanding the molecular behavior of the target. This compound combines two distinct structural motifs that dictate its biological and physical hazards:

  • Piperazine Moiety (The Sensitizer): Piperazine rings are secondary amines known to be strong bases and potential sensitizers. They can cause respiratory and dermal sensitization (asthma-like symptoms or contact dermatitis) upon repeated exposure.[1]

  • Adamantyl Group (The Carrier): The bulky, lipophilic adamantane cage facilitates transport across lipid membranes (including the blood-brain barrier).[1] This increases the risk of systemic absorption if the compound contacts the skin or lungs.

GHS Classification Baseline:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful).[1][2]

  • Skin/Eye Irritation: Potential Irritant (Class effects).

  • Sensitization: Treat as a potential respiratory/skin sensitizer due to piperazine homology.[2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific state of the matter (Solid vs. Solution).

Table 1: PPE Specifications
Protection ZoneSolid State (Powder/Crystal) Solution State (Dissolved in Organic Solvent) Rationale
Respiratory N95 (Minimum) or P100 (Recommended)Half-mask with OV/AG cartridges (if outside hood)Powders generate static-driven aerosols.[1] Solutions pose vapor risks depending on the solvent (e.g., DCM, DMSO).[1]
Ocular Chemical Safety Goggles (Tight-fitting)Safety Glasses with Side Shields + Face Shield (if splashing likely)Goggles prevent fine dust entry which can cause corneal necrosis (alkaline nature).[1]
Dermal (Hands) Nitrile (Double gloved, 4 mil min)Laminate / Silver Shield (if solvent is aggressive)Nitrile is sufficient for the solid.[1] Solvents like DCM permeate nitrile rapidly, carrying the lipophilic drug through the skin.[1]
Body Lab Coat (Cotton/Poly blend, buttoned)Chemical Resistant Apron (Tyvek or similar)Prevents accumulation of dust on street clothes; prevents soak-through of spills.[1]

Decision Logic: Respiratory Protection

The following logic gate determines the necessary respiratory protection based on your engineering controls.

PPE_LogicStartHandling 1-(1-Adamantyl)piperazineStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidHoodIs Fume Hood Available?Hood_YesStandard PPE(Lab Coat, Nitrile Gloves, Goggles)Hood->Hood_YesYes (Sash < 18")Hood_No_SolidP100 Respirator+ Tight GogglesHood->Hood_No_SolidNo (Solid)Hood_No_LiquidHalf-Mask withOV/AG CartridgesHood->Hood_No_LiquidNo (Liquid)Solid->HoodLiquid->Hood

Figure 1: Decision tree for selecting respiratory protection based on engineering control availability.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Risk:[4] Static electricity can cause the light powder to "jump" or disperse, leading to inhalation or contamination.[1]

  • Engineering Control: Use a static-dissipative balance enclosure or ionizing bar inside the fume hood.[1]

  • Technique:

    • Place a chemically resistant tray (spill containment) under the balance.

    • Use an antistatic weighing boat.

    • Do not use a spatula to "flick" powder; use a gentle tapping motion.

    • Self-Validation: Wipe the area around the balance with a moist tissue (methanol or water) after weighing. If the tissue picks up white residue, your transfer technique was too aggressive.

B. Solubilization

Risk: Exothermic reaction or splashing.

  • Solvent Choice: Soluble in organic solvents (Chloroform, DCM, Methanol).

  • Protocol: Add the solvent to the powder, not the powder to the solvent, to prevent "puffing" of the solid.[1]

  • Vessel: Use a screw-cap vial, not an open beaker, to minimize vapor release.

C. Spill Response

Risk: Spreading the contaminant; aerosol generation.

Spill_ResponseSpillSpill DetectedTypeIdentify TypeSpill->TypePowderPowder SpillType->PowderLiquidLiquid SpillType->LiquidWetCover with wet paper towel(Prevent Dust)Powder->WetAbsorbApply Absorbent Pads(From perimeter inward)Liquid->AbsorbCleanWipe with Methanol/WaterWet->CleanAbsorb->CleanWasteSeal in HazWaste BagLabel: 'Toxic/Irritant'Clean->Waste

Figure 2: Step-by-step workflow for containing and cleaning spills safely.[1]

Disposal & Deactivation

  • Waste Stream: Segregate as Alkaline Organic Waste .

  • Container: High-density polyethylene (HDPE) or glass.[1] Do not use metal containers if the solution is acidic (though the compound itself is basic).

  • Labeling: Must explicitly state "1-(1-Adamantyl)piperazine" and "Potential Sensitizer."[1]

  • Destruction: High-temperature incineration equipped with a scrubber (to neutralize nitrogen oxides) is the standard disposal method.[1]

References

  • PubChem. (n.d.). 1-(1-Adamantyl)piperazine (Compound).[1][5][6][7] National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Capot Chemical. (2008).[7] Material Safety Data Sheet: 1-(1-Adamantyl)piperazine. Retrieved January 31, 2026, from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.